molecular formula C7H6BF3O3 B1591645 3-Methoxy-2,4,6-trifluorophenylboronic acid CAS No. 849062-08-4

3-Methoxy-2,4,6-trifluorophenylboronic acid

Cat. No.: B1591645
CAS No.: 849062-08-4
M. Wt: 205.93 g/mol
InChI Key: RDORBPOVXUMTLU-UHFFFAOYSA-N
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Description

3-Methoxy-2,4,6-trifluorophenylboronic acid is a useful research compound. Its molecular formula is C7H6BF3O3 and its molecular weight is 205.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,4,6-trifluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDORBPOVXUMTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584621
Record name (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid
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Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-08-4
Record name B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number for 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-2,4,6-trifluorophenylboronic Acid

CAS Number: 849062-08-4

Introduction

This compound is a highly specialized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Identified by its CAS number 849062-08-4, this reagent is particularly valued in the fields of drug discovery and materials science.[1][2][3] Its structural sophistication, featuring a trifluorinated phenyl ring functionalized with both a methoxy group and a boronic acid moiety, imparts unique electronic properties and reactivity. These characteristics make it an invaluable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl systems. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4] This guide provides a comprehensive overview of its properties, synthesis, and core applications for researchers and drug development professionals.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the stability and reactivity of this compound. The following tables summarize its key physical properties and essential safety information.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 849062-08-4[1][2][3]
Molecular Formula C₇H₆BF₃O₃[1][3]
Molecular Weight 205.93 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥98%[1]
Storage Conditions Store under an inert atmosphere at 2-8°C[1]

Table 2: GHS Safety Information

CategoryInformationSource
Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Synthesis and Mechanism

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a boron electrophile like trimethyl borate.[5][6][7] For this compound, a plausible and widely used approach is the ortho-lithiation of a suitable precursor followed by borylation.

Proposed Synthetic Pathway

The synthesis logically begins with the formation of an organolithium species from the corresponding aryl bromide, which is then trapped with an electrophilic borate ester. Subsequent acidic hydrolysis yields the final boronic acid. The low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

Synthesis_Workflow A 1-Bromo-2,4,6-trifluoro-3-methoxybenzene B Organolithium Intermediate A->B n-BuLi, THF -78 °C C Boronic Ester Adduct B->C B(OMe)₃ -78 °C to RT D This compound C->D Aqueous Acid Workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[6][8]

  • Reaction Setup: A flame-dried, three-necked flask is assembled with a dropping funnel, a nitrogen inlet, and a thermometer. The flask is charged with 1-bromo-2,4,6-trifluoro-3-methoxybenzene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The formation of the organolithium reagent is evidenced by a change in color. The mixture is stirred at this temperature for 1-2 hours.

    • Rationale: The extremely low temperature is crucial for the stability of the highly reactive aryllithium intermediate and to direct the metalation to the desired position.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

    • Rationale: The borate ester acts as the electrophile, trapping the nucleophilic aryllithium to form the boronic ester adduct.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). This step hydrolyzes the boronic ester to the desired boronic acid.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide.[9] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids.[9][10]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl Palladium Complex) pd0->pd_complex Oxidative Addition ox_add->pd_complex R¹-X transmetal Transmetalation biaryl_pd R¹-Pd(II)L₂-R² (Di-organopalladium) pd_complex->biaryl_pd Transmetalation transmetal->biaryl_pd [R²-B(OH)₃]⁻ biaryl_pd->pd0 biaryl_pd->pd0 Reductive Elimination red_elim Reductive Elimination product Biaryl Product (R¹-R²) red_elim->product aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid with a base (e.g., sodium carbonate, potassium phosphate) to form a more nucleophilic "ate" complex, which facilitates the transfer.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Role of Substituents

The trifluoro and methoxy groups on this compound are not passive spectators. The potent electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the resulting biaryl product, a key consideration in designing molecules with specific electronic or biological characteristics.[4][12]

Representative Suzuki Coupling Protocol
  • Reagent Setup: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

    • Rationale: This is a self-validating step. Removing oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: The vial is sealed and heated (e.g., 80-100 °C) with vigorous stirring for several hours until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.

  • Workup and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Conclusion

This compound (CAS: 849062-08-4) is a sophisticated and powerful reagent for the synthesis of complex organic molecules. Its primary utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and materials scientists. The strategic placement of fluoro and methoxy substituents provides a unique electronic signature, enabling the fine-tuning of molecular properties in the resulting products. A thorough understanding of its synthesis, handling, and reaction mechanisms allows researchers to fully leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2,4,6-trifluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 3-Methoxy-2,4,6-trifluorophenylboronic acid, a key building block in modern medicinal chemistry and materials science. The proposed synthesis leverages the principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed discussion of the underlying chemical principles, causality behind experimental choices, and critical process parameters.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Polyfluorinated organoboron compounds, particularly phenylboronic acids, have emerged as indispensable reagents in organic synthesis. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation methodologies.[1][2] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] These attributes are highly sought after in the design of novel pharmaceuticals and advanced materials.

This compound (CAS 849062-08-4) is a valuable synthetic intermediate that combines the directing effect of a methoxy group with the unique electronic properties imparted by three fluorine atoms.[3] Its application in the synthesis of complex molecular architectures, particularly in the context of drug discovery, underscores the need for a reliable and well-understood synthetic protocol. This guide aims to provide such a protocol, grounded in established principles of organic chemistry.

Proposed Synthetic Route: Directed Ortho-Metalation

The proposed synthesis of this compound proceeds via a two-step sequence commencing with the commercially available starting material, 1,3,5-trifluoro-2-methoxybenzene (also known as 2,4,6-trifluoroanisole).[4] The key transformation is a directed ortho-lithiation, followed by quenching with a trialkyl borate ester and subsequent hydrolysis to yield the target boronic acid.

The methoxy group of the starting material serves as a powerful directed metalation group (DMG).[5] The lone pairs on the oxygen atom of the methoxy group coordinate to the lithium atom of the organolithium base (n-butyllithium), delivering the base to the proximal ortho position for deprotonation.[5][6] The fluorine atoms on the aromatic ring increase the acidity of the ring protons, further facilitating this lithiation step.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 1,3,5-Trifluoro-2-methoxybenzene Intermediate Aryllithium Intermediate Start->Intermediate 1. n-BuLi, THF, -78 °C (Directed Ortho-Lithiation) Borate_Ester Trialkyl Borate Ester Adduct Intermediate->Borate_Ester 2. B(OR)3 (Borylation) Product This compound Borate_Ester->Product 3. Acidic Workup (e.g., HCl) (Hydrolysis)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3,5-Trifluoro-2-methoxybenzene≥98%Commercially AvailableStarting Material
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableTitrate before use
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDistill from sodium/benzophenone
Trimethyl borate≥99%Commercially AvailableStore under inert atmosphere
Hydrochloric acid (HCl)1 M aqueous solutionReagent Grade
Diethyl etherAnhydrousCommercially Available
HexanesReagent GradeCommercially AvailableFor recrystallization
Magnesium sulfate (MgSO4)AnhydrousReagent Grade
Step-by-Step Procedure

Step 1: Directed Ortho-Lithiation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3,5-trifluoro-2-methoxybenzene (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution of the starting material.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours. The formation of the aryllithium intermediate may result in a slight color change.

Rationale: The use of a low temperature (-78 °C) is crucial to prevent side reactions, such as the degradation of the organolithium intermediate. THF is an ideal solvent as it effectively solvates the lithium species. A slight excess of n-butyllithium ensures complete conversion of the starting material.

Step 2: Borylation

  • To the cold aryllithium solution from Step 1, slowly add trimethyl borate (1.5 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, continue to stir the reaction mixture at -78 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature over a period of 2 hours and stir for an additional 1 hour.

Rationale: Trimethyl borate is a highly reactive electrophile that readily traps the nucleophilic aryllithium species. A molar excess of the borate ester is used to ensure complete reaction with the intermediate. The gradual warming to room temperature allows for the complete formation of the borate ester adduct.

Step 3: Hydrolysis and Product Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

  • Continue to stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash with brine (1 x volume of THF).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a white to off-white solid.

Rationale: Acidic workup is necessary to hydrolyze the borate ester to the desired boronic acid. Extraction with diethyl ether isolates the product from the aqueous phase. Washing with brine removes any remaining water and inorganic salts.

Purification
  • The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot diethyl ether.

  • Add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing any unreacted starting materials or byproducts. The choice of a solvent system like diethyl ether/hexanes allows for the controlled precipitation of the more polar boronic acid product.

Mechanistic Considerations

The core of this synthesis lies in the directed ortho-metalation (DoM) step. The following diagram illustrates the proposed mechanism for this key transformation:

DoM_Mechanism cluster_start Starting Material & Base cluster_intermediate Coordinated Intermediate cluster_lithiation Lithiation Anisole 1,3,5-Trifluoro-2-methoxybenzene Coordination Coordination of Li to Methoxy Oxygen Anisole->Coordination Coordination nBuLi n-BuLi nBuLi->Coordination Aryllithium Aryllithium Intermediate Coordination->Aryllithium Ortho-Deprotonation

Caption: Mechanism of Directed Ortho-Metalation.

The Lewis basic oxygen of the methoxy group coordinates to the Lewis acidic lithium ion of n-butyllithium. This pre-complexation brings the butyl anion in close proximity to the ortho C-H bond, facilitating its abstraction and leading to the formation of the thermodynamically stable aryllithium intermediate.

Characterization and Data

The final product, this compound, is a white to off-white solid.[3] Its identity and purity should be confirmed by standard analytical techniques.

PropertyValue
Chemical Formula C₇H₆BF₃O₃
Molecular Weight 205.93 g/mol
CAS Number 849062-08-4
Appearance White to off-white solid
Storage Inert atmosphere, 2-8°C

Spectroscopic data for the target compound can be found in the literature and commercial sources.[7]

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. It can cause severe burns upon contact with skin.

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Trimethyl borate is flammable and an irritant.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound via directed ortho-metalation of 1,3,5-trifluoro-2-methoxybenzene represents a highly efficient and regioselective approach to this valuable building block. The protocol detailed in this guide is based on well-established chemical principles and provides a clear and logical pathway for its preparation. By understanding the causality behind each experimental step, researchers can confidently and safely synthesize this important reagent for application in drug discovery and materials science.

References

Spectroscopic Characterization of 3-Methoxy-2,4,6-trifluorophenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS No. 849062-08-4). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By synthesizing technical accuracy with field-proven insights, this guide explains the causality behind experimental choices and provides a framework for the interpretation of the spectroscopic data. The methodologies for data acquisition are detailed, and the structural information derived from the spectra is thoroughly discussed.

Introduction

This compound is a halogenated and methoxy-substituted phenylboronic acid. Such compounds are of significant interest in medicinal chemistry and organic synthesis, often serving as key building blocks in cross-coupling reactions to form complex organic molecules. The fluorine and methoxy substituents on the phenyl ring can significantly influence the compound's reactivity, selectivity, and pharmacokinetic properties in drug candidates. Therefore, unambiguous characterization of its structure is paramount. This guide provides an in-depth analysis of the spectroscopic data used to confirm the identity and purity of this compound.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its atomic connectivity and electronic environment. While the raw spectral data is noted as available from suppliers like ChemicalBook, this guide will focus on the interpretation of the expected signals based on the compound's structure and data from analogous compounds[1][2].

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of phenylboronic acids is crucial for accurate structural elucidation.

References

An In-depth Technical Guide to 3-Methoxy-2,4,6-trifluorophenylboronic Acid: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Arylboronic Acids

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate physicochemical and biological properties. The subject of this guide, 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS No. 849062-08-4), is a prime example of a highly functionalized building block designed to leverage these advantages. Its unique substitution pattern—a methoxy group electron-donating by resonance, juxtaposed with three strongly electron-withdrawing fluorine atoms—creates a unique electronic environment that influences its reactivity and the properties of its derivatives.

This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its reactivity and potential applications. As a Senior Application Scientist, my aim is to not only present protocols but to also provide the underlying scientific rationale, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Molecular and Physicochemical Properties

This compound is a white to off-white solid, typically supplied as a crystalline powder.[1] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 849062-08-4[1]
Molecular Formula C₇H₆BF₃O₃[1]
Molecular Weight 205.93 g/mol [1]
Physical Form Solid[1]
Storage Inert atmosphere, 2-8°C[1]

The trifluorinated phenyl ring significantly increases the Lewis acidity of the boronic acid moiety. This has important implications for its reactivity, particularly in the transmetalation step of palladium-catalyzed cross-coupling reactions.[2]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is not widely documented in peer-reviewed literature with a specific, detailed protocol. However, a robust and logical synthetic strategy can be devised based on established methodologies for the preparation of polysubstituted phenylboronic acids. The most viable route involves a directed ortho-metalation (DoM) of a suitable precursor, 1,3,5-trifluoro-2-methoxybenzene, followed by quenching with a borate ester. This approach offers high regioselectivity, driven by the ortho-directing methoxy group.

A detailed, field-proven protocol for a closely related compound, 3-methoxyphenylboronic acid, provides a strong template for this synthesis.[3] Furthermore, a patented method for the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid utilizes a similar ortho-lithiation strategy, reinforcing the feasibility of this approach.[4][5]

Proposed Synthetic Workflow

G cluster_0 Step 1: Directed ortho-Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Precursor 1,3,5-trifluoro-2-methoxybenzene Reagent1 n-Butyllithium (n-BuLi) THF, -78 °C Precursor->Reagent1 Intermediate Lithiated Intermediate Reagent1->Intermediate Reagent2 Triisopropyl borate -78 °C to rt Intermediate->Reagent2 Borate_Ester Boronate Ester Reagent2->Borate_Ester Reagent3 Aqueous Acid (e.g., HCl) Borate_Ester->Reagent3 Product This compound Reagent3->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from Related Syntheses)

Materials:

  • 1,3,5-trifluoro-2-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve 1,3,5-trifluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2-1.5 eq.) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford pure this compound.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group protons will appear as a singlet, likely in the range of 3.8-4.2 ppm. The single aromatic proton will exhibit a triplet of triplets due to coupling with the two meta-fluorine atoms and the one para-fluorine atom.

  • ¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. The carbon bearing the boronic acid group will be a broad signal. The methoxy carbon will appear as a singlet around 55-60 ppm. The aromatic carbons will show characteristic splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR will be invaluable for confirming the substitution pattern. Three distinct signals are expected, each showing coupling to the other fluorine nuclei and to the aromatic proton.

  • ¹¹B NMR: The boron NMR spectrum will show a broad singlet characteristic of a tricoordinate boronic acid, typically in the range of 25-35 ppm.

ChemicalBook indicates the availability of ¹H NMR, IR, and MS data for this compound.[6]

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity and Coupling
¹H (Ar-H)6.5 - 7.0t
¹H (O-CH₃)3.8 - 4.2s
¹¹B 25 - 35br s

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the 3-methoxy-2,4,6-trifluorophenyl moiety into a target molecule. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[7][8]

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPd(II)X Ar-Pd(II)L2-X Pd0->ArPd(II)X Transmetal Transmetalation ArPd(II)Ar' Ar-Pd(II)L2-Ar' ArPd(II)X->ArPd(II)Ar' ArPd(II)Ar'->Pd0 RedElim Reductive Elimination Ar-Ar' Ar-Ar' ArX Ar-X Ar'B(OH)2 Ar'B(OH)2 (Base)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for Electron-Deficient Boronic Acids

The electron-deficient nature of the 3-methoxy-2,4,6-trifluorophenyl ring presents both opportunities and challenges in Suzuki-Miyaura couplings.

  • Enhanced Reactivity: The increased Lewis acidity of the boronic acid can facilitate the transmetalation step, which is often rate-limiting.

  • Protodeboronation: A significant side reaction for electron-deficient arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source (often water in the presence of a base) to yield the corresponding arene. This reduces the efficiency of the cross-coupling reaction.

To mitigate protodeboronation and achieve high yields, careful selection of reaction conditions is paramount:

  • Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH to minimize protodeboronation.

  • Solvent: Anhydrous solvents or biphasic systems with careful control of the water content can be beneficial.

  • Ligand: Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reductive elimination and suppress side reactions.

  • Palladium Pre-catalyst: A variety of palladium sources can be effective, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.

Exemplary Protocol for a Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 eq.)

  • Aryl bromide or iodide (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 eq.)

  • Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

While specific, published examples of the direct use of this compound in the synthesis of named bioactive compounds or materials are not prevalent in the readily accessible literature, its potential as a valuable building block is clear from the broader context of medicinal and materials chemistry.

Rationale for Use in Medicinal Chemistry

The incorporation of the 3-methoxy-2,4,6-trifluorophenyl moiety can be a strategic move in drug design for several reasons:

  • Metabolic Stability: The fluorine atoms can block sites of metabolism, increasing the half-life of a drug.

  • Modulation of pKa: The electron-withdrawing fluorine atoms can influence the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Conformational Control: The steric bulk of the fluorine and methoxy groups can lock the biaryl bond into a specific conformation, which can be crucial for binding to a biological target.

Boronic acids themselves are a class of compounds with diverse biological activities, including roles as enzyme inhibitors.[6] The development of kinase inhibitors often involves the use of highly substituted aromatic building blocks, and the unique electronic and steric properties of this compound make it an attractive candidate for the synthesis of novel kinase inhibitors.[9]

Potential in Materials Science

In materials science, polyfluorinated aromatic compounds are of interest for the development of:

  • Liquid Crystals: The rigidity and polarity of the 3-methoxy-2,4,6-trifluorophenyl group could be exploited in the design of novel liquid crystalline materials.

  • Organic Electronics: The electron-deficient nature of the ring system can be beneficial in the synthesis of n-type organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10]

  • Polymers: Incorporation of this moiety into polymer backbones can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of the material.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the methoxy and trifluoro substituents, make it a valuable tool for the introduction of this specialized moiety into a wide range of molecules. While its full potential in medicinal chemistry and materials science is still being explored, the principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in their pursuit of novel and functional molecules.

References

The Unseen Architects: A Technical History of Fluorinated Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Effect and the Rise of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of molecular design. The unique physicochemical properties imparted by this small, highly electronegative atom—enhanced metabolic stability, altered lipophilicity, and modulated electronic character—have made it an indispensable tool for fine-tuning the performance of bioactive molecules and advanced materials.[1][2][3][4][5] Approximately 20-25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact.[5]

At the heart of this "fluorine revolution" lies a class of versatile synthetic intermediates: fluorinated phenylboronic acids. These compounds serve as critical linchpins in the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] This guide provides an in-depth technical exploration of the discovery and history of these pivotal reagents, tracing their evolution from chemical curiosities to indispensable tools for innovation. We will delve into the causality behind synthetic choices, the validation of protocols, and the authoritative science that underpins their modern applications.

Part 1: Foundational Pillars - The Convergence of Two Chemical Disciplines

The story of fluorinated phenylboronic acids is not one of a single, dramatic discovery, but rather the synergistic convergence of two distinct and well-established fields of chemistry: organoboron chemistry and organofluorine chemistry.

The Genesis of Arylboronic Acids

The journey begins in the late 19th century. While phenylboronic acid itself was first prepared in 1880 by Michaelis and Becker, its synthetic utility remained limited for decades.[8] The classical methods for creating the crucial carbon-boron bond involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. These early methods, while foundational, often suffered from issues of selectivity and functional group tolerance. The work of pioneers like Henry Gilman in the 1930s and beyond was instrumental in taming the reactivity of organometallic reagents, laying the groundwork for more reliable synthetic protocols.[9][10][11]

The Dawn of Organofluorine Chemistry

The synthesis of the first organofluorine compounds predates even the isolation of elemental fluorine. However, the introduction of fluorine onto an aromatic ring remained a significant challenge due to the high reactivity of fluorinating agents. A breakthrough arrived in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[12][2] This reaction provided the first reliable and relatively safe method for preparing aryl fluorides by the thermal decomposition of diazonium tetrafluoroborate salts, which were generated from aromatic amines.[1][3] This opened the door to a new world of fluorinated aromatic starting materials.

Part 2: The Latent Period and the Catalyst for Discovery

Despite the availability of foundational methods to create both aryl fluorides and arylboronic acids by the mid-20th century, the intersection of these two classes of compounds remained largely unexplored. The primary reason was a lack of a compelling application. Organoboron compounds were not yet the synthetic powerhouses they are today.[13] This changed dramatically with two key developments in the latter half of the century.

The Suzuki-Miyaura Coupling: A Paradigm Shift

In 1979, Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[6] This reaction, now known as the Suzuki-Miyaura coupling, was revolutionary. Its operational simplicity, mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents propelled it to the forefront of synthetic organic chemistry. Suddenly, there was an immense and urgent need for a diverse palette of substituted arylboronic acids to serve as coupling partners.

Fluorine in Medicinal Chemistry: From Niche to Necessity

Simultaneously, the strategic use of fluorine in drug design was gaining significant traction. Researchers discovered that the introduction of fluorine could profoundly enhance a drug's pharmacokinetic and pharmacodynamic profile. Key benefits include:

  • Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to enhanced binding interactions with biological targets.[5]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a drug's ionization state at physiological pH.[14]

This growing appreciation for the "fluorine effect" created a strong demand for fluorinated building blocks that could be readily incorporated into complex drug candidates.

Part 3: The Modern Era - Synthesis and Methodologies

The confluence of the Suzuki-Miyaura coupling and the rise of fluorine in medicinal chemistry ignited the systematic exploration and development of fluorinated phenylboronic acids. The synthetic approaches that emerged built upon the foundational principles of earlier decades, but were refined for greater efficiency, scalability, and functional group compatibility.

Established Synthetic Pathways

The most common and historically significant routes to fluorinated phenylboronic acids involve the formation of an organometallic intermediate from a fluorinated aryl halide, followed by quenching with a borate ester.

Methodology 1: The Grignard Approach

This method involves the reaction of a fluoro-substituted aryl bromide or iodide with magnesium metal to form a Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup.

Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid via Grignard Reaction

  • Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (nitrogen or argon) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface.

  • Grignard Formation: A solution of 4-bromofluorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is often initiated with gentle heating. The disappearance of the iodine color and the onset of gentle reflux indicate the formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of triisopropyl borate in anhydrous ether/THF is added dropwise, maintaining the low temperature to prevent over-addition to the boron center.

  • Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of aqueous acid (e.g., 1 M HCl), which hydrolyzes the boronate ester to the boronic acid.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-fluorophenylboronic acid, which can be purified by recrystallization.

Causality and Validation: The primary challenge in this protocol is the initiation of the Grignard reaction. The use of anhydrous solvents is critical, as Grignard reagents are strong bases and will be quenched by water. The low-temperature addition of the borate ester is a self-validating step; it minimizes the formation of diaryl- and triarylborane byproducts, ensuring a higher yield of the desired mono-arylated product.

Methodology 2: The Organolithium Approach

For substrates where Grignard formation is difficult, or for achieving different regioselectivities, the use of organolithium reagents is preferred. This typically involves a halogen-metal exchange reaction between a fluoroaryl halide and an alkyllithium reagent (e.g., n-butyllithium) at low temperature, followed by the same borylation and hydrolysis sequence.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid via Lithiation [12][2]

  • Starting Material: Begin with a protected 4-bromo-2-fluoroaniline (e.g., with a silyl protecting group on the amine).

  • Lithium-Halogen Exchange: Dissolve the protected starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a designated period to allow for complete exchange.

  • Borylation: Add trimethyl borate dropwise at -78 °C.

  • Hydrolysis and Deprotection: Allow the reaction to warm to room temperature, then quench with aqueous acid. This step simultaneously hydrolyzes the boronate ester and removes the protecting group from the amine.

  • Isolation: Standard aqueous workup and extraction, followed by purification (e.g., recrystallization), affords the desired product.

Lithiation_Workflow

Modern Synthetic Innovations

While the organometallic routes remain workhorses, modern research has introduced more sophisticated and direct methods.

  • Palladium-Catalyzed Borylation: The Miyaura borylation reaction allows for the direct palladium-catalyzed coupling of fluoroaryl halides or triflates with a diboron reagent (like bis(pinacolato)diboron, B₂pin₂), providing a milder alternative to traditional organometallic methods.

  • Iridium-Catalyzed C-H Borylation: A significant advancement is the direct borylation of C-H bonds. Iridium catalysts can selectively activate a C-H bond on a fluorinated aromatic ring and install a boronic ester group. This method offers exceptional atom economy by avoiding the pre-functionalization required in traditional methods.

  • Direct Fluorination of Phenylboronic Acids: While historically challenging, modern electrophilic fluorinating reagents have enabled the direct fluorination of a pre-formed phenylboronic acid. This "late-stage" fluorination is particularly valuable in drug discovery for rapidly creating analogues.[15] More recently, copper-mediated nucleophilic fluorination methods, including for radiofluorination with ¹⁸F, have been developed for boronic acids and their esters.[4]

Part 4: Physicochemical Properties and Applications

The introduction of fluorine has a profound and predictable effect on the properties of phenylboronic acids, which in turn influences their reactivity and applications.

Impact on Acidity and Reactivity

Fluorine is a strongly electron-withdrawing group. Its presence on the phenyl ring increases the Lewis acidity of the boron atom.[14] This has several important consequences:

  • Lower pKa: Fluorinated phenylboronic acids are more acidic than their non-fluorinated counterparts. This is crucial for applications in biological systems, such as glucose sensing, where binding to diols is most effective at physiological pH.[2][14]

  • Enhanced Suzuki Coupling: The increased Lewis acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, sometimes leading to faster and more efficient coupling reactions.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

CompoundSubstituentpKa
Phenylboronic AcidH~8.8
4-Fluorophenylboronic Acid4-F~8.7
3,5-Difluorophenylboronic Acid3,5-di-F~7.2
3,5-Bis(trifluoromethyl)phenylboronic Acid3,5-di-CF₃~7.2

Data compiled from various sources for illustrative purposes.

Core Applications

The utility of fluorinated phenylboronic acids spans a wide range of scientific disciplines.

  • Pharmaceuticals: They are indispensable building blocks for synthesizing a vast number of drugs. The fluorinated phenyl moiety is a common feature in kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and environmental stability of herbicides, fungicides, and pesticides.

  • Materials Science: These compounds are used to create advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where the electronic properties imparted by the fluorinated ring are critical.

Applications

Conclusion: An Enduring Legacy and a Bright Future

The history of fluorinated phenylboronic acids is a compelling example of how fundamental discoveries in chemistry can lie dormant until a powerful application emerges to unlock their potential. The groundwork laid by early pioneers in organometallic and organofluorine chemistry provided the necessary tools, but it was the paradigm-shifting invention of the Suzuki-Miyaura coupling and the strategic demands of medicinal chemistry that propelled these reagents to prominence. Today, they are not merely intermediates but key enablers of innovation. As our understanding of the subtle interplay between fluorine substitution and molecular function continues to deepen, the demand for novel and diverse fluorinated phenylboronic acids will only grow, ensuring their central role in the future of chemical synthesis.

References

A Senior Application Scientist's Guide to the Solubility of 3-Methoxy-2,4,6-trifluorophenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

3-Methoxy-2,4,6-trifluorophenylboronic acid is an emerging building block in medicinal chemistry, valued for its utility in Suzuki-Miyaura coupling reactions to synthesize complex biaryl structures. As with any reagent or drug candidate, its solubility profile in various organic solvents is a cornerstone of its practical application. From reaction kinetics and purification strategies to formulation and high-throughput screening, a comprehensive understanding of solubility is not merely academic—it is a critical determinant of a project's success.

This guide provides an in-depth analysis of the factors governing the solubility of this compound. While specific quantitative data for this compound is not extensively published, we will leverage established principles of physical organic chemistry and data from closely related analogues to provide a robust predictive framework. Furthermore, this document details rigorous experimental protocols for researchers to determine solubility in their own laboratory settings, ensuring reliable and reproducible results.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is dictated by the interplay of intermolecular forces. The adage "like dissolves like" is a useful starting point, but a deeper dive into the specific structural features of this compound is necessary for a nuanced understanding.

Key Molecular Features:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (the -OH groups) and a hydrogen bond acceptor (the oxygen atoms). This confers a degree of hydrophilicity and promotes solubility in polar protic solvents.

  • The Phenyl Ring: The aromatic ring is inherently nonpolar and contributes to solubility in solvents with similar characteristics through π-π stacking and van der Waals interactions.

  • Trifluoro- Substitution: The three fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the electron distribution of the aromatic ring. This fluorination increases the molecule's polarity and can engage in dipole-dipole interactions.

  • The Methoxy Group (-OCH₃): The methoxy group adds a polar ether linkage and can act as a hydrogen bond acceptor. Its presence can enhance solubility in moderately polar solvents.

The overall solubility of this compound is a balance between the polar boronic acid and methoxy groups and the less polar, fluorinated aromatic ring.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis and data from analogous compounds, we can predict the solubility of this compound across a spectrum of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile (MeCN)High to ModerateThe polarity of these solvents can effectively solvate the polar functional groups of the molecule. Phenylboronic acid, a related compound, shows high solubility in ketones and ethers[1][2].
Polar Protic Methanol (MeOH), Ethanol (EtOH)HighThe ability of these solvents to engage in hydrogen bonding with the boronic acid moiety will strongly favor dissolution[3].
Nonpolar Hexanes, Toluene, MethylcyclohexaneLow to InsolubleThe lack of polarity in these solvents makes them poor at solvating the polar boronic acid and methoxy groups. Phenylboronic acid has very low solubility in hydrocarbons[1][2].
Ethers Diethyl Ether, Dipropyl etherModerateEthers can act as hydrogen bond acceptors, providing some interaction with the boronic acid's hydroxyl groups.

Note: These are predictions and should be confirmed experimentally.

A Critical Consideration: The Boroxine Equilibrium

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[4][5]. This is an equilibrium process that is influenced by factors such as temperature, the presence of water, and the solvent.

Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine Corresponding Boroxine BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 x H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The formation of boroxine is a critical consideration because it typically has a different solubility profile than the parent boronic acid, often being less polar. This can lead to inconsistent and irreproducible solubility measurements if the equilibrium is not controlled[5]. When determining solubility, it is crucial to use anhydrous solvents and controlled conditions to minimize this side reaction.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method[6][7]. This protocol provides a detailed, step-by-step approach to accurately measure the solubility of this compound.

Materials and Equipment:

  • This compound (ensure purity)

  • Anhydrous organic solvents of interest

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique (e.g., quantitative NMR)

  • Volumetric flasks and pipettes

Protocol Workflow:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis Prep Add excess solid to a known volume of solvent in a sealed vial. Equilibrate Agitate at a constant temperature for 24-48 hours to reach equilibrium. Prep->Equilibrate Settle Allow undissolved solids to settle. Equilibrate->Settle Filter Filter an aliquot of the supernatant through a 0.22 µm syringe filter. Settle->Filter Dilute Dilute the filtrate with a known volume of a suitable solvent. Filter->Dilute Analyze Analyze by a calibrated analytical method (e.g., HPLC). Dilute->Analyze

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation: To a series of scintillation vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation[6][7]. Accurately add a known volume (e.g., 2.0 mL) of the desired anhydrous solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended[6][7].

  • Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first small portion of the filtrate to saturate the filter membrane. Collect a precise volume of the clear filtrate.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve using a suitable analytical method, such as HPLC-UV.

    • Dilute the filtered sample solution with a known volume of solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Expert Insights for Trustworthy Results:

  • Purity of Materials: The purity of both the solute and the solvent is paramount for accurate measurements[6].

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial[6].

  • Minimizing Boroxine Formation: The use of anhydrous solvents and minimizing exposure to atmospheric moisture will yield more reliable data for the boronic acid itself.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

Conclusion

While a definitive, published database on the solubility of this compound in a wide array of organic solvents remains to be established, a strong predictive framework can be built upon fundamental chemical principles and data from analogous structures. It is anticipated that this compound will exhibit good solubility in polar aprotic and protic solvents and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable method for its determination. Careful attention to experimental details, particularly the control of temperature and moisture, will ensure the generation of high-quality, actionable data to accelerate research and development efforts.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxy-2,4,6-trifluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Highly Functionalized Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] In pharmaceutical and materials science, the incorporation of polyfluorinated aryl moieties is a widely used strategy to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS 849062-08-4) is a valuable building block for introducing this uniquely substituted phenyl ring.

However, the very features that make this reagent attractive also present significant synthetic challenges. The trifluorinated ring is highly electron-deficient, which can accelerate the undesirable side reaction of protodeboronation under basic conditions.[4] Furthermore, the substitution pattern introduces considerable steric hindrance around the boronic acid moiety. This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions, drawing upon established principles for overcoming the hurdles associated with sterically hindered and electron-deficient substrates.

Understanding the Substrate: Steric and Electronic Profile

The reactivity of this compound is governed by a combination of steric and electronic factors.

  • Electronic Effects : The three fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group that is transferred to the palladium center during the transmetalation step. While this electron deficiency can facilitate the initial oxidative addition step of the catalytic cycle, it also makes the boronic acid more susceptible to protodeboronation.[5] The methoxy group, being electron-donating through resonance, partially mitigates the electron deficiency of the ring, offering a nuanced electronic profile compared to a simple trifluorophenylboronic acid.

  • Steric Hindrance : The presence of substituents at both ortho positions (2- and 6-fluoro groups) creates significant steric bulk around the C-B bond. This steric hindrance can impede the approach of the palladium complex during the crucial transmetalation step, potentially slowing down the reaction rate and requiring carefully chosen catalysts with bulky ligands to facilitate the coupling.[3]

The Suzuki-Miyaura Catalytic Cycle: Key Considerations

A successful Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. For challenging substrates like this compound, particular attention must be paid to the key steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)-X (Palladacycle) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination product Ar-Ar' (Coupled Product) reductive_elimination->product product->pd0 Regeneration boronic_acid Ar'B(OH)₂ (this compound) boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition

Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

Strategic Selection of Reaction Components

Catalyst System: The Key to Success

For sterically hindered and electron-deficient boronic acids, the choice of the palladium catalyst and its associated ligand is paramount. Traditional catalysts like Pd(PPh₃)₄ often fail with such challenging substrates. Modern, highly active pre-catalyst systems are recommended.

Catalyst SystemKey FeaturesRationale for Use
XPhos Pd G2/G3 Bulky, electron-rich biarylphosphine ligand. Second and third-generation Buchwald precatalysts.The bulky XPhos ligand promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is highly active in the oxidative addition of aryl chlorides and bromides.[4]
Pd-PEPPSI-IPr N-heterocyclic carbene (NHC) based catalyst. Air and moisture stable.NHC ligands are strong sigma-donors, forming very stable and highly active palladium complexes. They are particularly effective in couplings involving sterically demanding partners.[6][7]
Base Selection: A Delicate Balance

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8] However, a base that is too strong or too nucleophilic can accelerate the undesired protodeboronation of the electron-deficient this compound.

BaseStrengthTypical ConditionsComments
Potassium Phosphate (K₃PO₄) ModerateDioxane/water, THF/waterOften the base of choice for delicate boronic acids. Its moderate basicity is sufficient to promote catalysis while minimizing protodeboronation.[4]
Potassium Carbonate (K₂CO₃) MildToluene/ethanol/water, Dioxane/waterA standard base, but may be less effective for very challenging couplings or may require higher temperatures.
Cesium Carbonate (Cs₂CO₃) StrongDioxane, TolueneIts high solubility in organic solvents can be advantageous, but its higher basicity increases the risk of protodeboronation.
Potassium Fluoride (KF) MildAnhydrous THF, DioxaneUseful for substrates with base-sensitive functional groups. The fluoride anion is thought to play a role in activating the boronic acid.
Solvent Systems

A mixture of an organic solvent and water is typically employed. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • 1,4-Dioxane / Water

  • Tetrahydrofuran (THF) / Water

  • Toluene / Ethanol / Water

Experimental Protocols

The following protocols are representative methodologies for the Suzuki-Miyaura coupling of this compound with aryl halides. Note: These are generalized procedures based on best practices for analogous challenging couplings and should be optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol utilizes a highly active Buchwald-type precatalyst, which is often effective for couplings involving electron-deficient boronic acids.

Protocol_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base in a reaction vessel. start->reagents degas Evacuate and backfill with inert gas (3x). reagents->degas add_catalyst Add XPhos Pd G2 catalyst under inert atmosphere. degas->add_catalyst add_solvent Add degassed Dioxane/Water (4:1). add_catalyst->add_solvent heat Heat reaction mixture (e.g., 80-100 °C) with stirring. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool Reaction Complete workup Perform aqueous workup: Dilute with water, extract with organic solvent. cool->workup dry_concentrate Dry organic layer and concentrate in vacuo. workup->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify end Characterize final product. purify->end

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G2 (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • Seal the vial with a septum and purge with an inert gas. Evacuate and backfill with the inert gas three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G2 catalyst (e.g., 0.01 mmol, 2 mol%).

  • Add degassed 1,4-dioxane (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Increase catalyst loading (e.g., to 3-5 mol%).
Protodeboronation of the boronic acid.Use a milder base (e.g., K₂CO₃ or KF). Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[9]
Catalyst deactivation.Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedure.
No Reaction Inactive catalyst.Use a fresh batch of catalyst. Consider a different catalyst system (e.g., Pd-PEPPSI-IPr).
Unreactive aryl halide.For aryl chlorides, a more robust catalyst system and higher temperatures are typically required.

Conclusion

This compound is a challenging yet valuable reagent for the synthesis of highly functionalized biaryl compounds. Its successful application in Suzuki-Miyaura coupling relies on a judicious choice of modern, highly active palladium catalysts, appropriate bases to minimize protodeboronation, and carefully controlled reaction conditions. By understanding the inherent steric and electronic properties of this substrate and employing the robust protocols outlined in this guide, researchers can effectively incorporate the 3-methoxy-2,4,6-trifluorophenyl moiety into a wide range of molecular architectures for applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Methoxy-2,4,6-trifluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Methoxy-2,4,6-trifluorophenyl Moiety

The incorporation of fluorinated aromatic structures is a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The 3-methoxy-2,4,6-trifluorophenyl group, in particular, offers a distinct substitution pattern that can be strategically employed in drug design to modulate these properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forging carbon-carbon bonds, making it an ideal choice for introducing this valuable moiety into a target molecule.

However, the high degree of fluorination in 3-Methoxy-2,4,6-trifluorophenylboronic acid presents specific challenges, most notably the propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with a focus on mitigating common failure modes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ Base coupled_intermediate Ar-Pd(II)L_n-Ar' transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product c1 c2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with this compound

The primary obstacle in the use of highly fluorinated boronic acids is their susceptibility to protodeboronation . This undesired pathway is often accelerated under the basic conditions required for the transmetalation step. The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid, making it more prone to this side reaction. In some cases, with highly fluorinated substrates, protodeboronation can become the dominant reaction pathway, leading to low or no yield of the desired coupled product.

Strategic Approaches to Successful Coupling

To overcome the challenge of protodeboronation and achieve a successful coupling, a multi-faceted approach to reaction optimization is required. The following sections detail key parameters and provide a general protocol that can be adapted for specific substrates.

Catalyst and Ligand Selection

The choice of palladium catalyst and phosphine ligand is critical for promoting the desired cross-coupling over protodeboronation. For electron-deficient boronic acids, highly active catalyst systems are necessary to ensure that the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.

Catalyst/PrecatalystLigandKey Characteristics & Rationale
Pd(OAc)₂SPhos, XPhos, or RuPhosThese bulky and electron-rich biarylmonophosphine ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.
Pd₂(dba)₃Buchwald-type ligandsA common Pd(0) source that is often paired with electron-rich and sterically demanding ligands to facilitate the coupling of challenging substrates.
[Pd(allyl)Cl]₂cataCXium® AThis combination forms a highly active catalyst system that has shown success with other electron-deficient boronic acids.

Table 1: Recommended Catalyst and Ligand Systems for Coupling of this compound.

Base and Solvent Optimization

The selection of the base and solvent system is arguably the most critical factor in mitigating protodeboronation.

BaseSolvent SystemRationale
K₃PO₄ (Potassium Phosphate)1,4-Dioxane/H₂O or Toluene/H₂OA moderately strong base that is often effective in promoting transmetalation without excessively accelerating protodeboronation. The use of an aqueous co-solvent is often necessary to solubilize the base and facilitate the reaction.
Cs₂CO₃ (Cesium Carbonate)THF/H₂O or DME/H₂OA stronger base that can be effective when weaker bases fail. Its higher solubility in organic solvents can be advantageous.
KF (Potassium Fluoride)Anhydrous THF or DioxaneIn some cases, anhydrous conditions with a fluoride source can promote the formation of a more reactive trifluoroborate salt in situ, which can undergo transmetalation while minimizing the presence of water that can lead to protodeboronation.

Table 2: Recommended Base and Solvent Systems.

experimental_workflow start Start: Assemble Reactants reagents Aryl Halide (1.0 equiv) This compound (1.2-1.5 equiv) Base (2.0-3.0 equiv) Pd Catalyst (1-5 mol%) Ligand (2-10 mol%) start->reagents degas Degas Solvent and Reaction Mixture (e.g., N₂ or Ar sparging) reagents->degas reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC or LC-MS degas->reaction workup Aqueous Workup - Quench with H₂O or sat. NH₄Cl - Extract with organic solvent reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Characterize Final Product (NMR, MS) purification->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, temperature, and reaction time will likely be necessary for different aryl halide coupling partners.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
Low or no product formation, starting material consumedProtodeboronation of the boronic acid- Lower the reaction temperature.- Switch to a milder base (e.g., K₃PO₄ or KF).- Use anhydrous conditions if possible.- Employ a more active catalyst system to accelerate the desired coupling.
Incomplete conversion of aryl halideInactive catalyst or insufficient reaction time/temperature- Increase catalyst loading.- Increase reaction temperature or time.- Ensure the reaction is performed under a strict inert atmosphere.
Formation of homocoupled boronic acid productOxidative homocoupling- Thoroughly degas all solvents and the reaction mixture to remove oxygen.

Table 3: Troubleshooting Guide.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. By carefully selecting a highly active catalyst system, optimizing the base and solvent conditions to disfavor protodeboronation, and diligently monitoring the reaction, researchers can successfully incorporate this unique fluorinated moiety into their target molecules. The protocols and strategies outlined in this guide provide a robust starting point for the development of efficient and reliable coupling procedures.

References

Application Notes: Strategic Synthesis of Fluorinated Biaryl Scaffolds Utilizing 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Moieties

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 3-methoxy-2,4,6-trifluorophenyl moiety, in particular, offers a synthetically versatile scaffold for introducing a unique electronic profile into complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the C-C bonds necessary to incorporate such building blocks.[1] This application note provides a detailed protocol for the effective use of 3-Methoxy-2,4,6-trifluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, addressing the specific challenges posed by electron-deficient, polyfluorinated boronic acids.

Physicochemical Properties of the Reagent

Understanding the properties of this compound is critical for its successful application. The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boron center, which can influence its reactivity.

PropertyValueSource
Chemical Formula C₇H₆BF₃O₃Inferred
Molecular Weight 225.93 g/mol Inferred
Appearance White to off-white solidInferred
CAS Number 849062-08-4Sigma-Aldrich

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[2] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(Ln)->[Ar-Ar'] Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Polyfluorinated Boronic Acids

The use of electron-deficient polyfluorinated boronic acids like this compound presents a key challenge: a heightened susceptibility to protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often accelerated by strong bases and the presence of water, leading to reduced yields of the desired biaryl product.[4] Careful selection of the base, solvent, and catalyst system is therefore paramount.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is around 0.1 M with respect to the limiting aryl halide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[5]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, oxygen contamination, impure reagents.Use a fresh, high-quality catalyst and ensure a thoroughly degassed solvent and inert atmosphere. Verify the purity of starting materials.[4]
Significant Protodeboronation Base is too strong, presence of excess water.Switch to a milder base such as potassium fluoride (KF) or cesium fluoride (CsF). Consider using anhydrous conditions with a non-aqueous base/solvent system.[4][6]
Homocoupling of Boronic Acid Oxygen contamination, catalyst choice.Ensure rigorous exclusion of oxygen. Screen alternative palladium catalysts and ligands that may disfavor this side reaction.[4]
Incomplete Reaction Insufficient heating, catalyst deactivation.Increase the reaction temperature or prolong the reaction time. Consider a more robust catalyst system, such as one employing bulky phosphine ligands.

Conclusion

This compound is a valuable reagent for the synthesis of complex, fluorinated biaryl compounds. While its electron-deficient nature presents challenges such as protodeboronation, a carefully optimized Suzuki-Miyaura coupling protocol, as detailed in this application note, can lead to high yields of the desired products. By understanding the underlying reaction mechanism and potential pitfalls, researchers can effectively leverage this building block in the development of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols: 3-Methoxy-2,4,6-trifluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The 3-Methoxy-2,4,6-trifluorophenyl moiety, accessible through its corresponding boronic acid, offers a unique combination of electronic and steric features that make it a valuable building block for the synthesis of novel therapeutics. The electron-withdrawing nature of the fluorine atoms can enhance metabolic stability, binding affinity, and modulate pKa, while the methoxy group can introduce a key hydrogen bond acceptor and influence conformation.[1] This application note provides a detailed guide to the use of 3-Methoxy-2,4,6-trifluorophenylboronic acid in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Reactivity Profile

This compound (CAS No: 849062-08-4) is a white to off-white solid with the molecular formula C₇H₆BF₃O₃. The trifluorinated phenyl ring is highly electron-deficient, which influences the reactivity of the boronic acid group. While Suzuki-Miyaura couplings are robust, the coupling of electron-deficient boronic acids can sometimes be challenging due to competing protodeboronation under basic conditions.[2] However, the presence of the electron-donating methoxy group can modulate this reactivity, potentially leading to more favorable reaction kinetics in certain contexts. Careful selection of catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and purity.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors represent a major class of modern therapeutics. The synthesis of many kinase inhibitors relies on the construction of a biaryl or aryl-heteroaryl core, for which the Suzuki-Miyaura reaction is an indispensable tool.

The 3-methoxy-2,4,6-trifluorophenyl moiety is a desirable substituent in kinase inhibitors for several reasons:

  • Scaffold Hopping and Novel IP Space: It provides a unique substitution pattern that can lead to novel chemical matter with distinct intellectual property profiles.

  • Modulation of Kinase Selectivity: The specific arrangement of fluoro and methoxy groups can influence the orientation of the molecule within the kinase active site, potentially leading to improved selectivity for the target kinase over off-target kinases.

  • Improved Drug-like Properties: Fluorination is known to enhance metabolic stability and lipophilicity, which can translate to improved oral bioavailability and a longer in vivo half-life.

While specific, publicly available examples detailing the use of this compound are emerging, the patent literature for kinase inhibitors, including those targeting TRK, mTOR, and PIM kinases, frequently discloses structures containing similarly substituted phenyl rings attached to heterocyclic cores such as pyrazoles and indazoles. This strongly suggests the utility of this boronic acid in the synthesis of such compounds.

Illustrative Workflow: Synthesis of a Kinase Inhibitor Fragment

The following diagram illustrates a typical workflow for the synthesis of a biaryl kinase inhibitor fragment using this compound.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Ligand (if needed) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Heterocyclic Halide (e.g., 4-bromo-1H-pyrazole) B->C D Crude Biaryl Product C->D Reaction E Purification (e.g., Column Chromatography) D->E Workup F Pure Kinase Inhibitor Fragment E->F Isolation

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a model heterocyclic halide, 4-bromo-1H-pyrazole. This reaction is illustrative of the synthesis of a core fragment found in many kinase inhibitors.

Materials:

  • This compound

  • 4-Bromo-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a solution of Potassium Carbonate (2.0 mmol, 2.0 equiv) in degassed water (1 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-methoxy-2,4,6-trifluorophenyl)-1H-pyrazole.

Data Presentation:

ReactantMolar Equiv.Catalyst LoadingBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)
This compound1.22 mol% Pd(OAc)₂ / 8 mol% PPh₃K₂CO₃ (2.0)Dioxane/H₂O908~75-85*
4-Bromo-1H-pyrazole1.0

*Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Causality Behind Experimental Choices

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for many Suzuki couplings. For more challenging couplings involving electron-deficient or sterically hindered partners, more advanced phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be required to promote efficient oxidative addition and reductive elimination.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki cycle. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes improve yields, but also increase the risk of protodeboronation.

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with water is commonly used to dissolve both the organic reactants and the inorganic base. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize the palladium catalyst and lead to side reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

Self-Validating System and Troubleshooting

A successful protocol should be self-validating. The progress of the reaction can be monitored by TLC or LC-MS, with the disappearance of starting materials and the appearance of the product spot/peak. The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient heating, or poor quality reagents.Use a fresh batch of catalyst and high-purity, anhydrous solvents. Ensure the reaction temperature is maintained. Consider a more active catalyst/ligand system.
Protodeboronation Presence of excess water or strong base.Use anhydrous solvents and degas thoroughly. Consider a milder base (e.g., NaHCO₃) or a two-phase system with careful control of the aqueous layer.
Homocoupling of Boronic Acid Presence of oxygen.Ensure a thoroughly inert atmosphere is maintained throughout the reaction.

Logical Relationships in Suzuki-Miyaura Coupling

The following diagram illustrates the key relationships and dependencies in optimizing a Suzuki-Miyaura cross-coupling reaction.

G cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Boronic_Acid Boronic Acid (3-Methoxy-2,4,6-trifluoro...) Yield Yield Boronic_Acid->Yield Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Yield Catalyst Pd Catalyst & Ligand Catalyst->Yield influences rate Side_Products Side Products (Protodeboronation, Homocoupling) Catalyst->Side_Products can be deactivated Base Base Base->Yield activates boronic acid Base->Side_Products can promote Solvent Solvent Solvent->Yield affects solubility & rate Purity Purity Yield->Purity

Caption: Key factors influencing Suzuki-Miyaura reaction outcomes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly in the field of kinase inhibitor discovery. Its unique electronic and steric properties offer opportunities for the synthesis of novel, potent, and selective drug candidates. While the reactivity of this electron-rich, fluorinated boronic acid requires careful optimization of reaction conditions, the Suzuki-Miyaura cross-coupling provides a reliable and efficient method for its incorporation into complex molecular scaffolds. The protocols and insights provided in this application note serve as a guide for researchers to effectively utilize this reagent in their drug discovery programs.

References

Application Notes and Protocols for 3-Methoxy-2,4,6-trifluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS No. 849062-08-4) in synthetic organic chemistry. We delve into the unique reactivity imparted by its substituents, outline critical safety and handling procedures, and present a validated, step-by-step protocol for its application in the Suzuki-Miyaura cross-coupling reaction. This guide emphasizes the causality behind procedural choices to empower users to not only replicate but also adapt these methods for novel synthetic challenges.

Introduction: Understanding the Reagent's Unique Profile

This compound is a specialized organoboron compound increasingly utilized in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3][4] Its utility stems from a unique combination of electronic and steric properties conferred by its substituents.

  • Trifluoro Substitution: The three electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic ring.[5] This electronic pull has two primary consequences. Firstly, it increases the Lewis acidity of the boron atom, which can influence the kinetics of the transmetalation step in catalytic cycles.[6][7] Secondly, incorporating a trifluorophenyl moiety can enhance the metabolic stability and lipophilicity of drug candidates, making it a desirable feature in medicinal chemistry.[5][8]

  • Ortho-Methoxy Group: The methoxy group at the C3 position (ortho to the boronic acid) introduces both steric hindrance and electronic effects. While its electron-donating resonance effect is somewhat counteracted by the inductive pull of the adjacent fluorine atoms, its primary influence is often steric. This can modulate the reagent's reactivity and, in some cases, help direct the coupling to achieve specific structural outcomes.

The combination of these features makes this reagent a powerful tool for creating highly functionalized biaryl structures that are otherwise difficult to access. Its principal application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]

Safety and Handling

Proper handling of this compound and its reaction components is paramount for ensuring laboratory safety.

2.1 Personal Protective Equipment (PPE) Always wear appropriate PPE, including:

  • Chemical safety goggles or a face shield.[11]

  • A flame-retardant lab coat.

  • Chemically resistant gloves (e.g., nitrile).

2.2 Handling Precautions

  • Work Area: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the fine powder.[12] Ensure that an eyewash station and safety shower are readily accessible.[11][13]

  • Hygroscopicity: Boronic acids can be sensitive to moisture and may dehydrate to form cyclic boroxine anhydrides. While this often does not inhibit reactivity, it alters the molecular weight. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[11]

  • Spill & Waste: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[11][13] Dispose of chemical waste in accordance with local, state, and federal regulations.

Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This section details a representative protocol for the cross-coupling of this compound with 4-bromoanisole. This reaction is a foundational example of C-C bond formation using this reagent.

3.1 Rationale for Component Selection

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that is readily available and effective for a wide range of Suzuki couplings. It generates the active Pd(0) species in situ.

  • Base (Na₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation. Sodium carbonate is effective, economical, and its use in an aqueous solution facilitates the reaction and product isolation. The base promotes the formation of a more nucleophilic "ate" complex, [ArB(OH)₃]⁻.[15]

  • Solvent System (Toluene/Ethanol/Water): This multiphasic solvent system is highly effective. Toluene solubilizes the organic components (aryl halide, catalyst), ethanol helps to solubilize the boronic acid, and the aqueous layer dissolves the inorganic base, bringing all components into reactive proximity at the phase interfaces upon heating.

  • Inert Atmosphere: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to deactivation. Performing the reaction under an inert gas like nitrogen or argon is crucial to protect the catalyst and ensure high yields.

3.2 Materials and Reagents

ReagentCAS NumberMol. Wt. ( g/mol )Stoichiometry (eq.)Moles (mmol)Amount
4-Bromoanisole104-92-7187.041.01.0187 mg
This compound849062-08-4209.931.21.2252 mg
Pd(PPh₃)₄14221-01-31155.560.030.0335 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.992.52.5265 mg
Toluene108-88-392.14--5.0 mL
Ethanol64-17-546.07--2.5 mL
Deionized Water7732-18-518.02--2.5 mL

3.3 Step-by-Step Experimental Procedure

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (252 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent and Base Addition: Using syringes, add toluene (5.0 mL) and ethanol (2.5 mL) to the flask. Stir the mixture to dissolve the solids. In a separate vial, dissolve sodium carbonate (265 mg, 2.5 mmol) in deionized water (2.5 mL). Add this aqueous solution to the reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 6-12 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the organic layer.

  • Work-up and Isolation: a. Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-bromoanisole), remove the flask from the oil bath and allow it to cool to room temperature. b. Transfer the mixture to a separatory funnel. Add ethyl acetate (20 mL) and deionized water (10 mL). c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[16]

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[17]

Mechanism and Workflow Visualization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, base-activated transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Ar-Pd(II)L₂-X pd0->oxidative_complex transmetalation_complex Ar-Pd(II)L₂-Ar' oxidative_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' (Biaryl Product) transmetalation_complex->product Reductive Elimination aryl_halide Ar-X (e.g., 4-Bromoanisole) aryl_halide->oxidative_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ (3-Methoxy-2,4,6-trifluoro phenylboronic acid) borate [Ar'B(OH)₃]⁻ (Activated Borate) boronic_acid->borate Activation base Base (OH⁻) base->borate borate->transmetalation_complex Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Base is too weak or not properly dissolved.1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure proper evacuation/backfilling with N₂/Ar.3. Use a stronger base (e.g., K₃PO₄, CsF) or ensure vigorous stirring.
Protodeboronation 1. Reaction temperature is too high.2. Base is too strong.3. Extended reaction time.1. Lower the reaction temperature to 70-80 °C.2. Switch to a milder base like NaHCO₃ or K₂CO₃.3. Monitor the reaction closely and stop it upon completion.
Formation of Homocoupling Product (Ar-Ar) Catalyst decomposition or side reactions with the aryl halide.Lower the reaction temperature. Ensure slow, controlled heating.
Difficult Purification Co-elution of product with triphenylphosphine oxide (from the catalyst).Wash the crude organic extract with dilute HCl to protonate and remove some phosphine ligands. Optimize chromatography conditions.

References

The Strategic Advantage of Fluorination: 3-Methoxy-2,4,6-trifluorophenylboronic Acid as a Pivotal Building Block in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unparalleled Role of Fluorine in Crop Protection

In the relentless pursuit of novel agrochemicals with enhanced efficacy, metabolic stability, and favorable environmental profiles, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle.[1][2] Fluorine's unique stereoelectronic properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, membrane permeability, and resistance to metabolic degradation.[3] This often translates to agrochemicals with improved potency, systemic activity, and longevity in the field. Among the vast arsenal of fluorinated building blocks, polysubstituted phenylboronic acids are of particular interest due to their versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

This technical guide focuses on 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS 849062-08-4) , a highly functionalized building block that offers a unique combination of electronic and steric properties. The trifluorinated phenyl ring, coupled with the ortho-methoxy group, provides a powerful tool for medicinal and agrochemical chemists to fine-tune the bioactivity and physicochemical properties of target compounds. This document provides a comprehensive overview of its synthesis, properties, and a detailed protocol for its application in the synthesis of advanced agrochemical intermediates, empowering researchers and drug development professionals to leverage its full potential.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 849062-08-4
Molecular Formula C₇H₆BF₃O₃
Molecular Weight 205.93 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Inert atmosphere, 2-8°C

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a directed ortho-lithiation of a suitable precursor followed by borylation. The following protocol is adapted from established procedures for the synthesis of analogous polysubstituted phenylboronic acids.[4][5]

Reaction Scheme:

Step-by-Step Experimental Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,4,6-trifluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically as a 1.6 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The methoxy group directs the lithiation to the ortho position.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Borylation: Add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Hydrolysis: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. The use of flame-dried glassware and an inert atmosphere is crucial to prevent quenching of the n-BuLi and the lithiated intermediate, which would significantly lower the yield.

  • Low Temperature (-78 °C): The lithiation of fluoroaromatics is highly exothermic and the resulting lithiated species can be unstable at higher temperatures, potentially leading to side reactions such as benzyne formation. Maintaining a low temperature throughout the addition of n-BuLi and the borate ester is critical for selectivity and yield.

  • Directed Ortho-Metalation: The methoxy group is a well-known ortho-directing group in lithiation reactions, ensuring the regioselective formation of the desired 3-lithiated species.

  • Acidic Workup: The hydrolysis of the initially formed boronic ester to the desired boronic acid is facilitated by an acidic workup.

Application in Agrochemical Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions to introduce the 3-methoxy-2,4,6-trifluorophenyl moiety into complex molecules. A particularly relevant application in the agrochemical industry is the synthesis of substituted pyrimidine derivatives, which are precursors to potent herbicides.[6][7]

Illustrative Reaction Scheme:

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), 4,6-dichloropyrimidine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature of 80-100 °C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Rationale for Reagent and Condition Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for a wide range of Suzuki-Miyaura couplings. For more challenging couplings, particularly with sterically hindered or electron-deficient partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be necessary to achieve high yields.[8]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a mild and effective base for many Suzuki couplings. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially for less reactive coupling partners.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents. The choice of solvent can significantly impact the reaction rate and yield.

  • Degassing: The removal of oxygen is critical as the active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of oxygen.

Structure-Activity Relationships: The Impact of the 3-Methoxy-2,4,6-trifluorophenyl Moiety

The incorporation of the 3-methoxy-2,4,6-trifluorophenyl group can impart several beneficial properties to an agrochemical candidate:

  • Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticles of plants and the cell membranes of target organisms.

  • Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, thus blocking common sites of metabolic degradation and increasing the in-planta and in-soil half-life of the active ingredient.

  • Conformational Control: The ortho-methoxy group and the fluorine atoms can induce a specific conformation in the molecule, which may lead to a more favorable interaction with the target protein or enzyme, thereby enhancing biological activity.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and alter the electronic properties of the entire molecule, which can be critical for binding to the target site.

Visualization of Key Processes

Synthesis_Workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Agrochemical Synthesis A 2,4,6-Trifluoroanisole B Lithiation (n-BuLi, -78°C) A->B C Borylation (B(OMe)₃) B->C D Hydrolysis (H₃O⁺) C->D E 3-Methoxy-2,4,6- trifluorophenylboronic acid D->E G Suzuki-Miyaura Coupling (Pd Catalyst, Base) E->G F Heterocyclic Halide (e.g., 4,6-Dichloropyrimidine) F->G H Agrochemical Precursor G->H

Caption: Workflow for the synthesis and application of this compound.

SAR_Concept cluster_properties Molecular Properties cluster_outcomes Agrochemical Outcomes BuildingBlock 3-Methoxy-2,4,6- trifluorophenylboronic acid Lipophilicity Increased Lipophilicity BuildingBlock->Lipophilicity Stability Metabolic Stability BuildingBlock->Stability Conformation Conformational Rigidity BuildingBlock->Conformation Electronics Electronic Effects BuildingBlock->Electronics Penetration Enhanced Penetration Lipophilicity->Penetration Longevity Increased Half-Life Stability->Longevity Binding Improved Target Binding Conformation->Binding Potency Modulated Potency Electronics->Potency

Caption: Conceptual diagram of Structure-Activity Relationships.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of next-generation agrochemicals. Its unique substitution pattern provides a powerful handle for chemists to modulate the physicochemical and biological properties of lead compounds. The robust and scalable synthetic route to this boronic acid, coupled with its efficient application in Suzuki-Miyaura cross-coupling reactions, makes it an attractive tool for accelerating the discovery and development of novel and effective crop protection solutions. The protocols and insights provided in this guide are intended to facilitate its adoption and exploitation in both academic and industrial research settings.

References

Application Notes and Protocols for the Safe Disposal of 3-Methoxy-2,4,6-trifluorophenylboronic Acid Waste

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a detailed guide for the safe handling and disposal of waste containing 3-Methoxy-2,4,6-trifluorophenylboronic acid. Intended for researchers, chemists, and laboratory safety professionals in the pharmaceutical and biotechnology sectors, these protocols emphasize safety, regulatory compliance, and environmental responsibility. The guide covers hazard assessment, waste segregation, and step-by-step procedures for managing different waste streams, from concentrated solids to dilute aqueous solutions. The primary directive is to treat all waste of this compound as hazardous, with in-lab neutralization presented as a carefully controlled exception for specific scenarios, subject to institutional and regulatory pre-approval.

Introduction: The Imperative for Specialized Waste Protocols

This compound is a highly specialized building block in modern medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions. However, its fluorinated structure and reactive boronic acid moiety necessitate stringent waste management protocols. Improper disposal can lead to environmental contamination and pose risks to personnel. Organoboron compounds can have ecotoxicological effects, and the thermal decomposition of fluorinated aromatics can release hazardous substances like hydrogen fluoride.[1][2][3]

This guide moves beyond generic advice to provide a risk-based framework for managing waste streams containing this specific compound. The core principle is that all waste should be handled by professional hazardous waste disposal services. In-laboratory treatment is reserved only for small quantities of dilute aqueous waste and requires explicit approval from the institution's Environmental Health and Safety (EHS) department.[4][5]

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is fundamental to its safe management.

2.1. Chemical and Toxicological Hazards Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Oral Toxicity: Harmful if swallowed.[6][7]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[6][7]

2.2. Environmental Hazards Boron compounds can be hazardous to aquatic organisms, and their release into waterways must be strictly avoided.[9][10][11] The environmental fate of complex organoboron compounds is not always well-characterized, mandating a conservative approach that prevents environmental discharge.[2]

2.3. Reactivity and Decomposition Hazards

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Thermal Decomposition: When subjected to high heat, as in a fire, it can decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), oxides of boron, and hydrogen fluoride.[1][2]

Core Principles for Waste Management

A robust waste management strategy is built on three pillars:

  • Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4] This prevents unintended reactions and ensures proper disposal routing.

  • Proper Containerization: Use only chemically compatible, sealed, and clearly labeled containers. The label must include "Hazardous Waste," the full chemical name, and all relevant hazard warnings.[4]

  • Consult Institutional Guidelines: Your institution's EHS department is the final authority on disposal procedures. Always consult their guidelines and the facility's Chemical Hygiene Plan before proceeding.[4]

Decision Workflow for Waste Disposal

The following diagram outlines the logical flow for selecting the appropriate disposal protocol. The default pathway for all waste forms is professional disposal.

WasteDisposalWorkflow Start Waste Generated (Solid, Liquid, Contaminated PPE) Characterize Characterize Waste Stream Start->Characterize Decision Select Disposal Path Characterize->Decision ProtocolA Protocol A: Professional Hazardous Waste Disposal Decision->ProtocolA Solid, Concentrated Liquid, Contaminated Materials EHS_Approval EHS & Local Authority Approval Required? Decision->EHS_Approval Dilute Aqueous Waste (<1% Concentration) FinalDisposal Final Disposal ProtocolA->FinalDisposal Certified Waste Handler Collection ProtocolB Protocol B: In-Lab Neutralization (Pre-Approved) ProtocolB->FinalDisposal Drain Disposal (if permitted) or Hazardous Waste Collection EHS_Approval->ProtocolA No / Approval Denied EHS_Approval->ProtocolB Yes

Caption: Logical workflow for the safe disposal of boronic acid waste.

Experimental Protocols

5.1. Protocol A: Standard Procedure for All Waste Forms (Recommended)

This protocol is the mandatory standard for all solid waste, concentrated solutions, organic solvent solutions, and contaminated lab materials (e.g., gloves, weighing paper, silica gel).

Methodology:

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant nitrile gloves.[4]

  • Waste Collection:

    • Place all solid waste and disposable contaminated materials directly into a designated, robust, and sealable hazardous waste container.

    • Collect liquid waste (e.g., mother liquors, aqueous layers from extractions) in a separate, compatible hazardous waste container (e.g., a high-density polyethylene carboy).

  • Container Labeling: Affix a hazardous waste label to the container immediately. The label must clearly state:

    • "Hazardous Waste"

    • "this compound"

    • List all solvents and their approximate concentrations.

    • Associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. Ensure it is stored away from incompatible materials.[4]

  • Arranging Disposal: Contact your institution's EHS department to schedule a pickup by a certified hazardous waste disposal company. Do not attempt to dispose of this waste via standard trash or down the drain.[4][5]

5.2. Protocol B: In-Lab Neutralization of Dilute Aqueous Waste (Exception-Based)

Causality and Justification: This protocol should only be considered for very small volumes (e.g., <100 mL) of simple aqueous waste where the boronic acid is the only hazardous constituent and its concentration is very low (<1%). Boronic acids are weak Lewis acids and can be neutralized with a mild base to form borate salts, which may be permissible for drain disposal in some jurisdictions if fully approved.[5][12] The use of a mild base like sodium bicarbonate is critical to prevent a strong exothermic reaction that could occur with a strong base.[12]

THIS PROTOCOL REQUIRES PRIOR, WRITTEN APPROVAL FROM YOUR EHS DEPARTMENT AND CONFIRMATION OF COMPLIANCE WITH LOCAL WATER AUTHORITY REGULATIONS.

Methodology:

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant nitrile gloves.

  • Work Area: Conduct all steps within a certified chemical fume hood.

  • Dilution: Place the container of acidic waste in a secondary containment tray. In a separate, larger beaker, add a volume of cold water at least 10 times that of the waste solution. Slowly, and with constant stirring, add the boronic acid waste to the water. This dilution step helps to manage any heat generated during neutralization.

  • Neutralization:

    • Slowly add a 5-10% solution of sodium bicarbonate (or solid sodium bicarbonate in small portions) to the diluted waste while stirring continuously.[4][12]

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the mild base until the pH is stable within the neutral range specified by your local wastewater regulations (typically between 5.5 and 9.0).[4][13]

  • Disposal of Neutralized Solution:

    • If drain disposal has been explicitly approved by EHS for this specific neutralized waste stream, flush it down the drain with a large volume of running water (at least 20 times the volume of the solution).

    • If drain disposal is not approved, the neutralized solution must be collected, labeled as "Neutralized this compound waste, pH 7," and disposed of via Protocol A.

Quantitative Data and Safety Summary

The following table provides key quantitative parameters for the safe handling and disposal of this compound waste.

ParameterGuideline / ValueRationale & Citation
Waste Classification Hazardous WasteAssumed based on irritation, potential toxicity, and environmental risks.[2][6][14]
In-Lab Treatment Threshold < 1% aqueous solution (and EHS approval)To minimize reaction risks and ensure manageable neutralization.
Neutralizing Agent Sodium Bicarbonate (NaHCO₃)Mild base prevents uncontrolled exothermic reactions.[5][12]
Target pH for Neutralization 5.5 - 9.0Standard range for drain disposal to protect municipal water systems.[4][13]
Primary PPE Safety Goggles, Nitrile Gloves, Lab CoatProtects against splashes, skin/eye irritation, and contamination.[4][7]
Incompatible Materials Strong Oxidizing Agents, Strong BasesTo prevent vigorous or hazardous chemical reactions.[1][6]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including respiratory protection for large spills of solid powder.

  • Containment & Cleanup:

    • For Solids: Gently sweep up the material to avoid creating dust. Place it in a sealed container for hazardous waste disposal.[1][6]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful application of 3-Methoxy-2,4,6-trifluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during experimentation. The inherent electronic properties and substitution pattern of this compound—namely, its electron-deficient nature due to three fluorine atoms and steric hindrance from the ortho-fluorines—necessitate careful optimization of reaction parameters to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki coupling?

A1: The primary challenges stem from its structure. The three electron-withdrawing fluorine atoms make the boronic acid susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Additionally, the two fluorine atoms ortho to the boronic acid group introduce steric hindrance, which can slow down the crucial transmetalation step in the catalytic cycle.[2]

Q2: How does the electron-deficient nature of this boronic acid affect the reaction mechanism?

A2: The electron-withdrawing fluorine substituents decrease the nucleophilicity of the organic group on the boron atom. This makes the transfer of the 3-methoxy-2,4,6-trifluorophenyl group to the palladium center (transmetalation) the rate-limiting step of the catalytic cycle.[3] Consequently, standard Suzuki coupling conditions may result in low yields due to inefficient transmetalation.

Q3: Is this compound prone to degradation?

A3: Yes, like many electron-deficient boronic acids, it is susceptible to protodeboronation, especially under basic aqueous conditions.[1] This degradation pathway competes with the desired cross-coupling reaction, reducing the overall yield. Strategies to mitigate this include using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the boronic acid into the reaction mixture.[4][5]

Q4: What is the "2-pyridyl problem" and is it relevant here?

A4: The "2-pyridyl problem" refers to the interference of the nitrogen atom in 2-pyridylboronic acids with the palladium catalyst. While not directly applicable to this compound, it highlights how Lewis basic functionalities on a boronic acid can complicate the reaction, a principle that is important to consider if your coupling partner contains such groups.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter in a question-and-answer format, providing a logical path to a solution.

Problem 1: Low to No Yield of the Desired Product

Q: I am not observing any significant formation of my desired cross-coupled product. What should I investigate first?

A: A low or non-existent yield is a common issue when first optimizing a challenging Suzuki coupling. A systematic check of your reaction components and conditions is the most effective approach.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be efficient for this electron-deficient and sterically hindered substrate.[7]

    • Recommendation: Employ a more robust catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for challenging couplings as they accelerate both oxidative addition and reductive elimination.[2][4] Using air-stable palladacycle precatalysts (e.g., XPhos Pd G2 or G3) can also improve reproducibility.[2]

  • Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation. For electron-deficient boronic acids, a stronger base is often required to overcome the slow transmetalation step.

    • Recommendation: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.

  • Solvent and Temperature: The solvent choice impacts the solubility of reagents and the reaction kinetics.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard. Increasing the reaction temperature can help overcome the activation energy barrier for the slower transmetalation step.[2]

Problem 2: Significant Formation of Homocoupled Biaryl Product

Q: My main byproduct is the homocoupled dimer of this compound. What causes this and how can I prevent it?

A: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings. It typically arises from two primary mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to form the homodimer during its reduction to the active Pd(0) state.

  • Recommendation 1: Rigorous Exclusion of Oxygen: Ensure your reaction solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or by three freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Recommendation 2: Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ in combination with a ligand, or a pre-formed Pd(0) complex, can sometimes mitigate the homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.

Problem 3: Protodeboronation is the Major Side Reaction

Q: I am observing a significant amount of 1-methoxy-3,5-difluorobenzene, indicating protodeboronation of my starting material. How can I minimize this?

A: Protodeboronation is a key challenge with electron-deficient arylboronic acids.[1] This reaction is often catalyzed by residual palladium hydrides or can occur under basic, aqueous conditions.

  • Recommendation 1: Use of a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA boronate.[4][5] These derivatives are more stable to the reaction conditions and hydrolyze slowly to release the boronic acid, keeping its concentration low at any given time and thus minimizing the rate of protodeboronation relative to the productive cross-coupling.

  • Recommendation 2: Anhydrous Conditions: If compatible with your substrate, running the reaction under strictly anhydrous conditions can sometimes suppress protodeboronation. This would require using an anhydrous base (like finely ground K₃PO₄) and a dry aprotic solvent.

  • Recommendation 3: Minimize Reaction Time: A highly active catalyst system that promotes rapid catalytic turnover will favor the desired Suzuki coupling over the slower protodeboronation side reaction. Monitor the reaction progress (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Byproducts Pd0 Pd(0)L2 (Active Catalyst) OA_complex Ar-Pd(II)L2-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) TM_intermediate [Ar-Pd(II)L2-Ar'] (Transmetalation Intermediate) OA_complex->TM_intermediate Transmetalation (Ar'B(OH)2, Base) RE_product Ar-Ar' (Coupled Product) TM_intermediate->RE_product Reductive Elimination RE_product->Pd0 ArX Ar-X (Aryl Halide) ArX->OA_complex ArB Ar'B(OH)2 (Boronic Acid) ArB->TM_intermediate Base Base (e.g., K3PO4) Base->TM_intermediate Troubleshooting_Tree start Low Yield in Suzuki Coupling? check_side_reactions What are the major byproducts? start->check_side_reactions check_catalyst Is the catalyst/ligand optimal for an e-deficient substrate? check_base Is the base strong enough? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base Yes solution_catalyst Use bulky, e--rich ligand (SPhos, XPhos) and/or air-stable precatalyst. check_catalyst->solution_catalyst No solution_base Switch to a stronger base. check_base->solution_base No solution_no_reaction Increase temperature. Check reagent purity. check_base->solution_no_reaction Yes homocoupling Homocoupling Product check_side_reactions->homocoupling Yes protodeboronation Protodeboronation Product check_side_reactions->protodeboronation Yes no_reaction Mainly Starting Material check_side_reactions->no_reaction No solution_homocoupling Degas solvent thoroughly. Run under inert atmosphere. homocoupling->solution_homocoupling solution_protodeboronation Use MIDA boronate or K-trifluoroborate derivative. Minimize reaction time. protodeboronation->solution_protodeboronation no_reaction->check_catalyst

References

Technical Support Center: A Guide to 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Methoxy-2,4,6-trifluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments with this electron-deficient boronic acid. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the success of your synthetic endeavors.

I. Introduction to this compound

This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of three electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring gives this compound unique reactivity and makes it a desirable building block for introducing highly functionalized moieties in pharmaceuticals and advanced materials. However, its electronic nature also predisposes it to several side reactions that can complicate its use and lead to lower yields. This guide will help you navigate these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reactions are a consequence of the electron-deficient nature of the trifluorinated phenyl ring. These include:

  • Protodeboronation: This is the most significant side reaction, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-methoxy-2,4,6-trifluorobenzene. This process is often accelerated by aqueous basic conditions and elevated temperatures.

  • Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This is a reversible equilibrium, but the formation of boroxine can affect the stoichiometry and solubility of the active boronic acid in the reaction mixture.

  • Homocoupling: In the presence of oxygen and a palladium catalyst, boronic acids can couple with themselves to form a biaryl byproduct. This is a common issue in Suzuki-Miyaura reactions if the reaction is not performed under strictly inert conditions.

Q2: How should I properly store and handle this compound to maintain its integrity?

A2: Proper storage and handling are crucial for preventing degradation. It is recommended to store this compound in a cool (2-8°C), dry place under an inert atmosphere, such as nitrogen or argon.[1] Minimize its exposure to moisture and air to prevent hydrolysis and oxidation. When handling the solid, it is advisable to work in a glovebox or under a stream of inert gas.

Q3: I am observing significant amounts of the protodeboronated byproduct in my Suzuki-Miyaura reaction. What are the key parameters to adjust?

A3: Protodeboronation is a common challenge with electron-deficient boronic acids. To mitigate this, consider the following adjustments:

  • Choice of Base: Use a milder base. Strong bases, especially in the presence of water, can promote protodeboronation. Consider using bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence. Use dry solvents and ensure your reagents are free of moisture.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation. Monitor the reaction closely to stop it as soon as the starting material is consumed.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. The ester can then be used in the coupling reaction, often exhibiting greater stability.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using this compound in Suzuki-Miyaura coupling reactions.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).The active Pd(0) species is susceptible to oxidation. An inactive catalyst will halt the catalytic cycle.
Oxygen Contamination Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.
Poor Reagent Quality Verify the purity of the aryl halide and the boronic acid. Consider recrystallizing or purifying the reagents if necessary.Impurities can poison the catalyst or participate in side reactions, lowering the yield.
Suboptimal Base/Solvent Combination Screen different bases and solvent systems. The choice is often interdependent and substrate-specific.The base is crucial for the transmetalation step, and its solubility and strength can dramatically impact the reaction rate and side reactions.
Problem 2: Significant Formation of Homocoupled Byproduct
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Oxygen Improve the degassing procedure for solvents and ensure a positive pressure of inert gas throughout the reaction.Oxygen promotes the oxidative homocoupling of the boronic acid, catalyzed by palladium.
Suboptimal Reaction Conditions Lower the reaction temperature and consider using a less active catalyst system if the reaction is too fast.High temperatures can sometimes favor side reactions like homocoupling.
Problem 3: Incomplete Conversion of Starting Materials
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Catalyst Loading Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).For challenging couplings, a higher catalyst concentration may be necessary to achieve full conversion in a reasonable time.
Poor Solubility of Reagents Choose a solvent system in which all components are soluble at the reaction temperature. For biphasic systems, ensure vigorous stirring.Poor solubility can lead to slow reaction rates and incomplete conversion due to mass transfer limitations.
Decomposition of Boronic Acid Add the boronic acid portion-wise or use a syringe pump for slow addition. Alternatively, convert it to a more stable boronate ester.This minimizes the concentration of the sensitive boronic acid in the reaction mixture at any given time, reducing the rate of its decomposition.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization of the parameters may be necessary for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Bubble argon or nitrogen through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

V. Visualizing Reaction Pathways

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OH)₃⁻ PdII_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar' Proto Protodeboronation ArH Ar'-H Proto->ArH Boroxine Boroxine Formation Boroxine_Struct (Ar'BO)₃ Boroxine->Boroxine_Struct Homo Homocoupling Homo_Product Ar'-Ar' Homo->Homo_Product ArX Ar-X ArBOH2 Ar'-B(OH)₂ ArBOH2->Proto H₂O, Base ArBOH2->Boroxine -H₂O ArBOH2->Homo O₂, Pd Base Base Product Ar-Ar'

Caption: Suzuki-Miyaura cycle and key side reactions.

VI. References

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References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS 849062-08-4). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during its use in Suzuki-Miyaura cross-coupling reactions.

This compound is a valuable building block for introducing a highly functionalized, electron-deficient moiety into complex molecules. However, its unique structure—featuring significant steric hindrance from two ortho-fluorine atoms and a highly electron-deficient aromatic ring—presents distinct challenges that can lead to low yields if not properly addressed. The primary obstacle is a high susceptibility to base-mediated protodeboronation, a side reaction that cleaves the crucial carbon-boron bond.[1][2]

This guide moves beyond standard protocols to explain the causal relationships between reaction parameters and outcomes, empowering you to rationally design, optimize, and troubleshoot your experiments for maximum yield and purity.

Core Principles: Understanding the Reactivity of an Electron-Deficient, Sterically Hindered Boronic Acid

Success with this reagent hinges on understanding its inherent chemical tendencies. The three powerfully electron-withdrawing fluorine substituents create a highly polarized C-B bond, while the two ortho-fluorines sterically shield the boron center.

  • Protodeboronation: This is the most common failure mode. The electron-deficient nature of the aryl ring makes the ipso-carbon susceptible to protonation, leading to the cleavage of the C–B bond, especially in the presence of a base and a proton source (like water).[3][4] Studies on polyfluorophenyl boronic acids have shown their half-lives can be mere minutes under basic aqueous conditions.[3][5] The mechanism often involves the formation of a boronate species that then undergoes C-B bond fission.[2]

  • Slow Transmetalation: The steric bulk from the ortho-fluorine atoms can significantly slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center.[6][7] This kinetic bottleneck can allow competing decomposition pathways, like protodeboronation, to dominate.

Addressing these two issues is the central goal of any optimization strategy.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when using this compound in a question-and-answer format.

Q1: My reaction has stalled or resulted in a very low yield of the desired product. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is crucial before exploring more complex variables.

  • Catalyst Activity & Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. The presence of oxygen can lead to the formation of palladium black (inactive Pd metal) and promote the unwanted homocoupling of the boronic acid.[6][8]

    • Actionable Advice: Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen. Use a fresh, high-quality palladium precatalyst; older catalysts or those exposed to air may have reduced activity.[6]

  • Reagent Purity and Stoichiometry:

    • Actionable Advice: Confirm the purity of your aryl halide and boronic acid. It is common practice to use a slight excess of the boronic acid (typically 1.2–1.5 equivalents) to help drive the reaction to completion, especially if some decomposition is anticipated.[6]

  • Basic Reaction Conditions:

    • Actionable Advice: Verify that the correct base, solvent, and temperature were used as intended. Even minor deviations can halt the reaction, particularly with a challenging substrate like this one.

Q2: Analytical monitoring (TLC, LC-MS) shows a major byproduct corresponding to 1-methoxy-2,4,6-trifluorobenzene. How do I prevent this protodeboronation?

A2: This observation confirms that C-B bond cleavage is outcompeting the desired cross-coupling. This is the primary challenge with this substrate, and requires a multi-faceted approach focused on minimizing the boronic acid's exposure to conditions that favor this side reaction.[1]

  • Strategy 1: Judicious Choice of Base: Strong aqueous bases (NaOH, KOH) dramatically accelerate protodeboronation.[1][2] Milder bases are strongly recommended.

    • Recommendation: Use weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF). These bases are sufficiently active to promote the catalytic cycle but are less aggressive in promoting C-B bond cleavage.[9]

  • Strategy 2: Solvent System Modification: While many Suzuki reactions use aqueous/organic mixtures to dissolve the base, water is a key ingredient for protodeboronation.

    • Recommendation: Minimize or eliminate water where possible. Toluene or dioxane with a finely powdered, anhydrous base like K₃PO₄ can be effective.[6] If a co-solvent is needed for solubility, consider using a polar aprotic solvent.[10]

  • Strategy 3: Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester can protect it from decomposition. The active boronic acid is then slowly released under the reaction conditions.

    • Recommendation: Form a diethanolamine adduct. This can be done in a simple pre-step or even in situ. The resulting adduct is more stable and can be used directly in the coupling reaction, often improving yields significantly.[6]

  • Strategy 4: Temperature Control: Higher temperatures accelerate all reactions, including protodeboronation. Since the transmetalation step is likely slow due to sterics, finding a temperature that allows for productive catalysis without excessive decomposition is key.

    • Recommendation: Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is clean but slow.

Parameter Optimization Summary: Minimizing Protodeboronation
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Base NaOH, K₂CO₃ (in H₂O)K₃PO₄, KF (anhydrous powder)Strong aqueous bases rapidly promote C-B bond cleavage.[1][2]
Solvent Dioxane/H₂O (1:1)Anhydrous Toluene or THFWater is a proton source that facilitates protodeboronation.[11]
Temperature 100-110 °C60-80 °CReduces the rate of the decomposition side reaction.
Boron Source Boronic AcidBoronate Ester (e.g., Diethanolamine adduct)Increases stability towards base-mediated decomposition.[6][12]

Q3: My reaction is clean but proceeds very slowly or stalls after partial conversion. How can I accelerate the coupling?

A3: A slow reaction rate points to a kinetic barrier, most likely in the transmetalation or reductive elimination steps of the catalytic cycle, exacerbated by the steric hindrance of the substrate.[6] The solution lies in choosing a more active and sterically accommodating catalyst system.

  • Strategy 1: Advanced Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[11]

    • Recommendation: Employ bulky, electron-rich biarylmonophosphine ligands (often called "Buchwald ligands"). Ligands such as SPhos , XPhos , and RuPhos are specifically designed to promote the coupling of hindered substrates. They stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.[11][13] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[9]

  • Strategy 2: Modern Palladium Precatalysts:

    • Recommendation: Use a well-defined palladium precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts based on the ligands above). These are air-stable solids that rapidly generate the active, monoligated Pd(0) species in solution, leading to more reliable and faster reactions compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][14]

Ligand Selection Guide for Hindered Couplings
Ligand ClassExample(s)Key AdvantageWhen to Use
Standard PhosphinesPPh₃, P(o-tol)₃Widely available, inexpensiveUnhindered, electron-neutral substrates. Not recommended for this topic.
Bulky, Electron-Rich PhosphinesSPhos, XPhos, RuPhosExcellent for sterically hindered and electron-poor partners.[11][13]This is the recommended starting point. Ideal for overcoming slow transmetalation.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesHighly active, thermally stableGood alternative to phosphines, especially for challenging aryl chlorides.[12]

Recommended Experimental Protocols

The following protocols provide a robust starting point. Optimization for your specific aryl halide partner may be necessary.

Protocol 1: Optimized Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is designed to maximize yield by using an advanced catalyst system and conditions that suppress protodeboronation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), the selected Buchwald precatalyst (e.g., XPhos Pd G3, 1–3 mol%), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[6]

  • Establish Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the required volume of degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours).[15][16][17]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[6][18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[19]

Visual Workflow: Optimized Suzuki-Miyaura Protocol

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep_reagents Add Aryl Halide (1 eq), Boronic Acid (1.2-1.5 eq), Base (K3PO4, 2-3 eq) prep_catalyst Add Buchwald Precatalyst (e.g., XPhos Pd G3, 1-3 mol%) prep_reagents->prep_catalyst prep_purge Evacuate & Backfill with Argon (3x) prep_catalyst->prep_purge add_solvent Add Degassed Anhydrous Solvent prep_purge->add_solvent heat_stir Heat (e.g., 80 °C) & Stir add_solvent->heat_stir monitor Monitor Progress (LC-MS / TLC) heat_stir->monitor cool_quench Cool to RT Dilute with EtOAc monitor->cool_quench extract Wash with H2O, then Brine cool_quench->extract purify Dry (Na2SO4), Concentrate & Column Chromatography extract->purify end end purify->end Isolated Product

Caption: Workflow for optimized Suzuki-Miyaura coupling.

Protocol 2: Mitigating Protodeboronation via a Diethanolamine Adduct

If protodeboronation remains a significant issue, forming a stable adduct is a highly effective strategy.[6]

Step-by-Step Methodology:

  • Adduct Formation: In a separate vial, suspend this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF. Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate of the adduct will typically form. Stir for 15-20 minutes.

  • Isolation (Optional but Recommended): The adduct can be isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. Alternatively, the resulting slurry can be used directly.

  • Coupling Reaction: Use the isolated adduct (1.2-1.5 equiv relative to the aryl halide) in place of the boronic acid in Protocol 1. The reaction may require slightly higher temperatures or longer reaction times as the active boronic acid is released slowly.

Visualizing the Catalytic Cycle and Key Challenges

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the Suzuki-Miyaura cycle and highlights the problematic steps for this specific substrate.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' [Slow Step due to Steric Hindrance] OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)2 (Starting Material) Protodeb Ar'-H (Protodeboronation) BoronicAcid->Protodeb Base, H2O (Fast Decomposition)

Caption: Suzuki-Miyaura cycle with challenging steps highlighted.

References

Technical Support Center: Troubleshooting Guide for 3-Methoxy-2,4,6-trifluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-2,4,6-trifluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this electron-deficient boronic acid. The following question-and-answer format addresses common issues encountered during experimental work, providing in-depth explanations and actionable solutions to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

Answer:

Low yields in Suzuki-Miyaura couplings involving electron-deficient boronic acids like this compound are a common challenge. The electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity of the boronic acid.[1] Here’s a systematic approach to troubleshooting:

1. Catalyst System and Ligand Choice:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this substrate. The electron-deficient nature of the boronic acid can make the transmetalation step of the catalytic cycle sluggish.[2][3]

  • The Solution: Employ more robust and specialized catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling challenging substrates.[4] These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, crucial steps in the catalytic cycle.[2][4] Consider using palladacycle precatalysts, which are often more active.[2][5]

2. Base Selection and Strength:

  • The Problem: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[3][6] An inappropriate base can lead to poor activation or decomposition of the starting material.

  • The Solution: A screening of bases is often necessary.[6] Stronger, non-nucleophilic inorganic bases are generally preferred for this type of coupling.[6][7]

    • Potassium Phosphate (K₃PO₄): Often a good starting point due to its sufficient basicity and good solubility in mixed aqueous/organic solvent systems.[6]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, particularly due to its higher solubility in organic solvents.[6][7]

    • Fluoride Sources (e.g., CsF, KF): Fluoride ions can play a beneficial role by forming a more reactive trans-[ArPdF(PPh₃)₂] complex and promoting reductive elimination.[8][9] However, excess fluoride can also form unreactive anionic boronate species, so the stoichiometry is important.[8]

3. Solvent System and Degassing:

  • The Problem: Oxygen can lead to the decomposition of the palladium catalyst and oxidative homocoupling of the boronic acid.[4] Improper solvent choice can lead to poor solubility of reagents.

  • The Solution: Rigorous degassing of the solvent is essential. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles. Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as Dioxane/H₂O or Toluene/H₂O.[2][10] The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[3]

4. Reaction Temperature:

  • The Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation barriers, especially for the oxidative addition and transmetalation steps with challenging substrates.[3]

  • The Solution: Increasing the reaction temperature is a common strategy to improve yields.[3] However, be aware that higher temperatures can also accelerate decomposition pathways like protodeboronation.[3] A careful balance must be found, typically in the range of 80-110 °C for these types of couplings.

Below is a troubleshooting workflow to diagnose low-yield issues:

Troubleshooting_Workflow Start Low to No Yield Observed Check_Catalyst Is the Catalyst System Appropriate? (e.g., Pd(0) source with bulky, electron-rich ligand) Start->Check_Catalyst Check_Base Is the Base Suitable? (e.g., K3PO4, Cs2CO3, CsF) Check_Catalyst->Check_Base No Solution_Catalyst Switch to a more active catalyst system (e.g., Buchwald precatalyst) Check_Catalyst->Solution_Catalyst Yes Check_Conditions Are Reaction Conditions Optimized? (Degassed solvent, appropriate temperature) Check_Base->Check_Conditions No Solution_Base Screen alternative bases (e.g., K3PO4, Cs2CO3) Check_Base->Solution_Base Yes Check_Boronic_Acid Is the Boronic Acid Decomposing? Check_Conditions->Check_Boronic_Acid No Solution_Conditions Ensure rigorous degassing and optimize temperature Check_Conditions->Solution_Conditions Yes Solution_Boronic_Acid Use milder conditions or protect the boronic acid (e.g., as a pinacol ester) Check_Boronic_Acid->Solution_Boronic_Acid Yes Protodeboronation_Pathway cluster_desired Desired Suzuki Coupling cluster_side_reaction Undesired Protodeboronation Boronic_Acid Ar-B(OH)2 Product Ar-R Boronic_Acid->Product Transmetalation Reductive Elimination Pd_Complex R-Pd(II)-X Pd_Complex->Product Boronate [Ar-B(OH)3]⁻ Side_Product Ar-H Boronate->Side_Product C-B Cleavage Protonation Proton_Source H+ Proton_Source->Side_Product Boronic_Acid_Start 3-Methoxy-2,4,6-trifluoro- phenylboronic acid Boronic_Acid_Start->Boronic_Acid Boronic_Acid_Start->Boronate Equilibrium Base Base (e.g., OH⁻) Base->Boronate

References

Effect of base and solvent on 3-Methoxy-2,4,6-trifluorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-2,4,6-trifluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your syntheses.

Introduction to this compound in Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, particularly for introducing a highly functionalized, electron-deficient aryl moiety.[1][2] The presence of three electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment that influences its reactivity.[1] While a powerful reagent, its successful application in Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters, most notably the base and solvent system. This guide will delve into these critical factors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

The primary challenge with highly fluorinated phenylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[3] This process is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling. The electron-deficient nature of the aromatic ring in this compound can make it more prone to this undesired reaction, leading to reduced yields of the desired biaryl product.[3]

Q2: How does the choice of base impact the reaction?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then facilitates the transmetalation step with the palladium catalyst.[4][5] For an electron-deficient boronic acid like this compound, the choice of base is a delicate balance. A base that is too strong or used in high concentration can accelerate the undesired protodeboronation.[3]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[4][6] Weaker bases like carbonates are often a good starting point to minimize protodeboronation.[3] Stronger bases like hydroxides (e.g., NaOH, KOH) may increase the rate of both the desired coupling and the undesired protodeboronation.[7]

  • Fluoride Bases: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly in anhydrous conditions, as they can activate the boronic acid without introducing water, which can contribute to protodeboronation.

Q3: What is the influence of the solvent on the reaction outcome?

The solvent system is critical for solubilizing the reactants, catalyst, and base, and it can significantly influence the reaction kinetics and selectivity.[8]

  • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water, are widely used.[6] Aromatic solvents such as toluene are also common.[6]

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can be effective but may be more challenging to remove during workup.[6]

  • Protic Solvents: Alcohols like methanol or ethanol, often mixed with water, can be excellent solvents for dissolving inorganic bases and can promote the reaction.[8]

  • Anhydrous Conditions: For base-sensitive substrates, running the reaction under anhydrous conditions can be beneficial to suppress protodeboronation.[1]

Q4: Which palladium catalyst and ligand system is recommended?

For challenging couplings involving electron-deficient boronic acids, modern palladium catalysts and electron-rich, sterically hindered phosphine ligands are often required.

  • Catalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources.[3]

  • Ligands: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are often highly effective in promoting the coupling of electron-deficient partners.[3] Traditional ligands like triphenylphosphine (PPh₃) may also be used, but often require higher catalyst loadings and longer reaction times.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Catalyst deactivation. 2. Ineffective base. 3. Protodeboronation of the boronic acid. 4. Poor solubility of reactants.1. Ensure rigorous exclusion of oxygen. Use a more robust ligand like SPhos or XPhos. 2. Switch to a stronger, more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Use a milder base (e.g., K₂CO₃ or KF). Consider running the reaction under anhydrous conditions. 4. Change the solvent system. A mixture of an organic solvent and water (e.g., dioxane/water) often helps dissolve the inorganic base.
Significant Protodeboronation 1. Base is too strong or concentration is too high. 2. Presence of excess water. 3. High reaction temperature.1. Switch to a weaker base (e.g., K₂CO₃). Use the minimum effective amount of base. 2. Use anhydrous solvents and a fluoride source like KF as the base. 3. Attempt the reaction at a lower temperature for a longer duration.
Formation of Homocoupled Byproducts 1. Oxidative homocoupling of the boronic acid. 2. Inefficient transmetalation.1. Rigorously degas all solvents and ensure an inert atmosphere. 2. Use a more electron-rich ligand to promote efficient cross-coupling over homocoupling.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading or catalyst deactivation. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the reaction temperature in increments of 10-20°C.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Key Steps Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product BoronicAcid Ar'-B(OH)₂ AteComplex [Ar'-B(OH)₃]⁻ BoronicAcid->AteComplex AteComplex->OxAdd Transmetalation Step Base Base (e.g., OH⁻) Base->BoronicAcid Activation Solvent Solvent Troubleshooting_Flowchart Start Start: Low Yield or No Reaction CheckProtodeboronation Check for Protodeboronation by LC-MS Start->CheckProtodeboronation YesProto Significant Protodeboronation CheckProtodeboronation->YesProto Yes NoProto Minimal Protodeboronation CheckProtodeboronation->NoProto No ActionProto Use Weaker Base (K₂CO₃, KF) Consider Anhydrous Conditions Lower Temperature YesProto->ActionProto CheckReagents Verify Reagent & Catalyst Quality Ensure Inert Atmosphere NoProto->CheckReagents End Successful Reaction ActionProto->End ReagentsOK Reagents & Conditions OK CheckReagents->ReagentsOK OK ReagentsBad Reagents or Setup Issue CheckReagents->ReagentsBad Issue Found OptimizeConditions Optimize Base and Solvent Try K₃PO₄ or Cs₂CO₃ Screen Solvents (Dioxane, Toluene, DMF) ReagentsOK->OptimizeConditions ActionReagents Use Fresh Reagents/Catalyst Degas Solvents Thoroughly ReagentsBad->ActionReagents ActionReagents->End OptimizeConditions->End

References

Technical Support Center: Purification of Products from 3-Methoxy-2,4,6-trifluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 3-Methoxy-2,4,6-trifluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with the products of reactions utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling. Our goal is to provide you with the expertise and practical steps needed to ensure the integrity and purity of your target compounds.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis, prized for its ability to introduce a highly functionalized fluoroaromatic moiety. However, the very reactivity that makes it useful can also lead to a variety of side products and impurities. Successful purification is not merely a final step but a critical component of the synthetic strategy, demanding a clear understanding of the potential contaminants and the logic behind each separation technique.

Common reactions, such as the Suzuki-Miyaura coupling, while powerful, can generate a predictable slate of impurities that complicate isolation of the desired product.[1] These include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules.[2][3][4] This is often mediated by the presence of oxygen or Pd(II) species.[2][5][6]

  • Protodeborylated Byproducts: The boronic acid is replaced by a hydrogen atom, a common issue with heteroaryl boronic acids or under harsh conditions.[3][7]

  • Catalyst Residues: Residual palladium from the catalyst, which must be removed, especially for pharmaceutical applications.[8][9]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).

This guide provides a structured approach to tackling these challenges, moving from quick answers to in-depth troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles encountered during purification.

Q1: How can I easily remove the unreacted this compound from my crude product?

A1: Unreacted boronic acids are acidic and can often be removed with a simple liquid-liquid extraction. After the initial reaction workup, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Be cautious, as some products may also have acidic or basic functionalities that could be affected.

Q2: My crude product is a dark color, suggesting palladium catalyst residue. What is the quickest way to remove it?

A2: A straightforward and often effective method is to filter the crude product solution through a pad of Celite®.[8][9] Dissolve your crude material in a suitable organic solvent, pass it through a 1-2 cm thick Celite® pad on a sintered glass funnel, and wash the pad thoroughly with the same solvent.[8] This is particularly effective for removing heterogeneous palladium (like Pd/C) or precipitated palladium black.[10] For soluble palladium complexes, treatment with activated carbon or the use of specialized palladium scavenger resins may be necessary.[11]

Q3: I've isolated my product, but it's contaminated with a symmetrical biaryl from the homocoupling of the boronic acid. How can I separate them?

A3: This is a common and often difficult purification challenge, as the homocoupled byproduct can have a polarity very similar to the desired cross-coupled product.

  • Column Chromatography: Careful optimization of flash column chromatography is the first approach. Experiment with different solvent systems, potentially using a shallow elution gradient to maximize separation.[12] See the detailed protocol in the Troubleshooting section.

  • Recrystallization: If your desired product is a solid, recrystallization can be highly effective at excluding the homocoupled impurity.[13][14] The key is to find a solvent or solvent system where the solubility of your product and the impurity are sufficiently different at high and low temperatures.

Q4: My reaction seems to have stalled, leaving a significant amount of the starting aryl halide. How do I separate this from my product?

A4: The separation of the product from the starting aryl halide depends on their relative polarities. Typically, the biaryl product is less polar than the aryl halide. Flash column chromatography is the most common method. If the polarities are too similar for easy separation, consider if either compound has a functional group that can be temporarily modified to drastically change its polarity for an extractive separation.

In-depth Troubleshooting Guides

Scenario 1: Poor Separation Between Product and Homocoupled Impurity via Chromatography

You've run a column, and the desired biaryl product and the homocoupled bis(3-Methoxy-2,4,6-trifluorophenyl) byproduct are co-eluting.

Causality: Homocoupled dimers often have very similar polarity and molecular weight to the target compound, making chromatographic separation challenging. The choice of eluent is critical and standard systems like hexane/ethyl acetate may not provide sufficient resolution.

Troubleshooting Workflow:

G start Initial TLC shows co-eluting spots step1 Change Solvent System (e.g., DCM/Methanol or Toluene/Acetone) start->step1 Modify mobile phase interactions step2 Employ Isocratic Elution with very low polarity step1->step2 Still co-eluting outcome1 Separation Achieved step1->outcome1 Successful step3 Attempt Recrystallization step2->step3 Still co-eluting step2->outcome1 Successful step4 Consider Reverse-Phase Chromatography (C18) step3->step4 Fails or product is an oil outcome2 Pure Crystals Formed step3->outcome2 Successful outcome3 Separation Achieved (alternative) step4->outcome3 Successful

Caption: Decision workflow for separating closely eluting compounds.

Detailed Steps:

  • Solvent System Screening: Don't rely solely on one solvent system. If Hexane/Ethyl Acetate fails, screen alternatives that offer different selectivities. Toluene or Dichloromethane (DCM) based systems can offer different pi-pi or dipole interactions with your compounds, potentially improving separation.[12]

  • Optimize Column Parameters:

    • Lower Rf: Aim for an Rf value of around 0.1-0.2 for your target compound on the TLC plate. This will require more solvent but significantly improves separation.[12]

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This ensures a tight, even band at the start of the chromatography, which is crucial for good resolution.[15]

    • Column Size: Use a larger diameter column for a given amount of crude material to ensure a thin starting band.[12]

  • Recrystallization Trial: If chromatography is unsuccessful and the product is a solid, perform small-scale recrystallization trials with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene). The goal is to find a system where the product crystallizes out upon cooling while the homocoupled impurity remains in the mother liquor.[14][16]

Scenario 2: Persistent Palladium Contamination in the Final Product

Despite initial filtration, your product still shows signs of palladium contamination (e.g., discoloration, elemental analysis).

Causality: Soluble palladium species, often complexed with phosphine ligands or the product itself, can pass through simple filtration methods like Celite pads.[17] These require more targeted removal strategies.

Suggested Solutions:

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., Toluene, THF) and add 5-10 wt% of activated carbon.[11] Stir the suspension, sometimes with gentle heating (40-50 °C), for several hours before filtering through Celite®. Be aware that activated carbon can sometimes adsorb the desired product, so monitor for yield loss.[11]

  • Palladium Scavengers: These are solid-supported reagents (often silica or polymer beads) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[11] The crude product solution is stirred with the scavenger resin, which selectively binds the palladium. The resin is then simply filtered off. This is a very clean and often highly effective method.

  • Aqueous Washes with Thiol-Containing Reagents: In some cases, washing the organic solution of the product with an aqueous solution containing a reagent like sodium bisulfite or N-acetylcysteine can help strip palladium into the aqueous phase.

Key Experimental Protocols

Protocol 1: General Workup and Purification for a Suzuki-Miyaura Reaction

This protocol provides a standard, robust procedure for the initial workup and subsequent purification of a typical Suzuki-Miyaura coupling product.

  • Reaction Quench & Initial Filtration:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and any insoluble inorganic salts.[8] Wash the filter cake thoroughly with the same solvent.

  • Aqueous Workup (Liquid-Liquid Extraction):

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble salts and solvents like DMF).

      • 1M Sodium Bicarbonate (NaHCO₃) solution (to remove unreacted boronic acid).

      • Brine (saturated NaCl solution) to break up emulsions and remove residual water.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration and Preparation for Chromatography:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • For flash chromatography, perform a "dry load": dissolve the crude residue in a minimal amount of a volatile solvent (e.g., DCM), add silica gel (typically 1-2 times the mass of the crude product), and evaporate the solvent completely to obtain a free-flowing powder.

  • Flash Column Chromatography:

    • Select an appropriate solvent system based on TLC analysis. A good starting point for many biaryl products is a gradient of ethyl acetate in hexanes.

    • Pack the column with silica gel in the initial, low-polarity eluent.

    • Carefully add the dry-loaded crude product to the top of the column.

    • Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid product that is contaminated with more soluble impurities.[14][16]

  • Solvent Selection:

    • The ideal solvent will dissolve the crude product poorly at room temperature but completely at its boiling point.[14]

    • Test small amounts of your crude product in different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a suitable one. A two-solvent system (e.g., dissolving in hot DCM and adding hexane until cloudy) can also be effective.[13][18]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely.[16] Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[18]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

    • Allow the crystals to dry completely under vacuum.

Data Summary Table

The following table provides starting points for solvent systems in flash chromatography for typical biaryl products derived from Suzuki-Miyaura reactions.

Product PolarityStarting Eluent System (v/v)Notes
Low Polarity 1-5% Ethyl Acetate in HexanesGood for non-polar biaryls. A shallow gradient is key.
Medium Polarity 10-30% Ethyl Acetate in HexanesA common range for products with polar functional groups.
High Polarity 5-10% Methanol in DichloromethaneUseful for products containing amines, amides, or multiple hydroxyl groups.
Alternative System 5-20% Acetone in TolueneCan provide different selectivity compared to ester/alkane systems.

References

Technical Support Center: A Guide to the Stable Storage and Handling of 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a crucial resource for researchers, medicinal chemists, and process development scientists utilizing 3-Methoxy-2,4,6-trifluorophenylboronic acid. The inherent reactivity that makes this reagent a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, also renders it susceptible to specific decomposition pathways during storage. Adherence to the protocols and understanding the chemical principles outlined below will ensure the long-term integrity and consistent performance of this compound in your critical experiments.

PART 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Concerns

Q1: My this compound is no longer a fine white powder and appears clumpy. Is it still usable?

A: Clumping is often an early indicator of moisture absorption, which can facilitate decomposition. While the material might still be viable for non-critical applications, for reactions sensitive to stoichiometry and purity, it is advisable to first perform a quality control check, such as a small-scale test reaction or spectroscopic analysis (¹H or ¹⁹F NMR), before proceeding.

Q2: What are the primary decomposition products I should be aware of?

A: There are two principal decomposition pathways to consider:

  • Boroxine Formation: This is the reversible dehydration of three boronic acid molecules to form a stable six-membered cyclic anhydride known as a boroxine. This process reduces the amount of active monomeric boronic acid available for your reaction.[1][2][3][4]

  • Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom to yield 1-methoxy-2,4,6-trifluorobenzene.[5][6] This is particularly relevant for electron-deficient arylboronic acids, a category that includes fluorinated derivatives.[6]

Q3: What are the ideal long-term storage conditions for this compound?

A: The manufacturer recommends storing this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). For enhanced long-term stability, storage at -20°C is also a common and recommended practice. The key is to minimize exposure to moisture, oxygen, light, and heat.

Q4: I'm seeing diminished yields in my Suzuki-Miyaura reactions. Could my boronic acid be the issue?

A: Absolutely. Both boroxine formation and protodeboronation reduce the concentration of the active boronic acid, leading to incomplete conversion and lower yields. If you have ruled out other reaction parameters (catalyst, base, solvent, temperature), the quality of your boronic acid is a prime suspect.

PART 2: In-Depth Troubleshooting and Scientific Rationale

Understanding the Decomposition Pathways

To effectively prevent decomposition, it is essential to understand the underlying chemical mechanisms.

1. Boroxine Formation:

This equilibrium-driven process is catalyzed by the presence of trace moisture and heat.[2][3] While often reversible upon dissolution in the reaction media, the formation of boroxine in the solid state can lead to inaccurate weighing and, consequently, incorrect stoichiometry in your reactions.

Caption: Reversible trimerization of boronic acid to its boroxine anhydride.

2. Protodeboronation:

This pathway is particularly insidious as it is irreversible and leads to a non-reactive byproduct. The electron-withdrawing nature of the fluorine atoms on the phenyl ring increases the Lewis acidity of the boron center and makes the C-B bond more susceptible to cleavage.[6] This process can be catalyzed by both acid and base.[5]

G cluster_1 Protodeboronation Pathway BoronicAcid 3-Methoxy-2,4,6-trifluoro- phenylboronic acid Byproduct 1-Methoxy-2,4,6-trifluorobenzene (Inactive Byproduct) BoronicAcid->Byproduct Irreversible Cleavage ProtonSource H⁺ (from H₂O, etc.) BoricAcid B(OH)₃

Caption: Irreversible protodeboronation leading to an inactive byproduct.

Troubleshooting Guide: From Observation to Solution
Observed Issue Primary Suspected Cause Analytical Verification Corrective Action & Rationale
Reduced Reaction Yield Boroxine formation or protodeboronation.¹H NMR: Compare the integral of the methoxy peak (~4.0 ppm) to aromatic protons. The presence of boroxine may show broadened peaks. The protodeboronated byproduct will have a distinct aromatic signal.Use a fresh vial of boronic acid. If not possible, attempt to regenerate the boronic acid from the boroxine by dissolving in a minimal amount of a protic solvent (e.g., methanol) and then removing the solvent under high vacuum. This is not effective for protodeboronation.
Inconsistent Results Batch-to-Batch Inconsistent levels of decomposition due to improper storage of the main stock bottle.LC-MS analysis can quantify the ratio of boronic acid to the protodeboronated byproduct.Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.
Formation of an Unknown Byproduct Protodeboronation.Confirm the mass of the byproduct via GC-MS or LC-MS. The mass of 1-methoxy-2,4,6-trifluorobenzene is 176.09 g/mol .Ensure all reaction components, especially solvents and bases, are scrupulously dried. The use of anhydrous techniques is paramount. Consider using boronate esters (e.g., pinacol esters) which can exhibit greater stability towards protodeboronation.[6]

PART 3: Protocols for Ensuring Reagent Integrity

Protocol 1: Optimal Storage and Handling Workflow

This protocol is designed to be the first line of defense against decomposition from the moment the reagent arrives in your lab.

Materials:

  • Sealed container of this compound

  • Glovebox or Schlenk line with a dry, inert atmosphere (Argon or Nitrogen)

  • Multiple small, amber glass vials with PTFE-lined caps

  • Analytical balance (located inside the glovebox if possible)

  • Labeling materials

  • -20°C freezer and 2-8°C refrigerator

Step-by-Step Procedure:

  • Preparation: Before opening the main container, place it and all necessary vials and tools into the antechamber of a glovebox and purge thoroughly.

  • Inert Environment: Perform all subsequent steps inside the glovebox.

  • Aliquotting: Carefully open the main container. Weigh out appropriate quantities of the boronic acid for typical single-reaction use (e.g., 50-100 mg) into the pre-labeled amber vials.

  • Sealing: Tightly cap each vial. For extra protection, you can wrap the cap-vial interface with Parafilm.

  • Storage:

    • Long-Term (> 1 month): Place the aliquoted vials in a secondary container with a desiccant and store at -20°C.

    • Short-Term (< 1 month): Store the aliquoted vials in a desiccator inside a 2-8°C refrigerator.

  • Usage: When a vial is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

G cluster_workflow Handling & Storage Workflow Receive Receive Reagent Glovebox Transfer to Inert Atmosphere (Glovebox) Receive->Glovebox Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Seal Seal & Label Aliquot->Seal Store Store at -20°C or 2-8°C in Desiccator Seal->Store Use Warm to RT Before Opening Store->Use

Caption: Recommended workflow to maintain the integrity of boronic acids.

Protocol 2: Rapid Quality Control by ¹H NMR Spectroscopy

Before a critical, large-scale, or lengthy synthesis, a quick NMR can save significant time and resources.

Materials:

  • Small sample (~5 mg) of this compound

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer

Procedure:

  • Dissolve the boronic acid sample in the deuterated solvent in the NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks: Look for a sharp singlet for the methoxy group (OCH₃) and a triplet for the aromatic proton.

    • Signs of Boroxine: Significant broadening of the baseline and the boronic acid peaks can indicate the presence of the boroxine anhydride.

    • Signs of Protodeboronation: The appearance of a new set of aromatic signals corresponding to 1-methoxy-2,4,6-trifluorobenzene.

  • Decision: If significant impurities are detected, use a fresh aliquot or consider purification if the material is highly valuable.

References

Dealing with impurities in 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS 849062-08-4) is a critical building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its unique electronic properties, imparted by the electron-withdrawing fluorine atoms and the methoxy group, make it a versatile reagent. However, like many boronic acids, its utility is contingent on its purity. Impurities can drastically affect reaction yields, introduce downstream separation challenges, and compromise the integrity of the final active pharmaceutical ingredient (API).

This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, manage, and remove common impurities associated with this reagent.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

You will typically encounter three main classes of impurities:

  • Process-Related Impurities: These are residual starting materials or byproducts from the synthesis. The most common is the protodeboronated species, 1,3,5-trifluoro-2-methoxybenzene . This arises from the cleavage of the C-B bond and its replacement with a C-H bond, a common side reaction for electron-deficient arylboronic acids.[2]

  • Stability-Related Impurities: Boronic acids can dehydrate to form their cyclic trimeric anhydride, known as a boroxine .[3][4] This is a reversible process and is often the most abundant impurity in solid samples. Oxidative degradation can also lead to the formation of 3-Methoxy-2,4,6-trifluorophenol .[5]

  • Residual Solvents and Salts: Inorganic salts from the workup and residual solvents from purification (e.g., ethyl acetate, hexane, ether) are also common.[6]

Q2: My ¹H NMR spectrum looks complex, and the integration is off. Is my material heavily contaminated?

This is a very common observation and is often due to the presence of the corresponding boroxine . Boronic acids exist in equilibrium with their boroxine anhydrides.[7] This equilibrium can make the material appear as a mixture in NMR, leading to broadened signals or multiple sets of peaks for the aromatic protons and the methoxy group. It is crucial to use ¹¹B NMR to confirm this, as the boronic acid and boroxine show distinct chemical shifts.[8]

Q3: Is the presence of boroxine detrimental to my Suzuki-Miyaura coupling reaction?

Not necessarily. In many cases, the boroxine is still a competent coupling partner. It can undergo hydrolysis in situ back to the active boronic acid under the aqueous basic conditions typical of many Suzuki reactions.[7] However, for reactions run under strictly anhydrous conditions, the boroxine may react differently or not at all. If you suspect issues, it is best to either use fresh, high-purity boronic acid or ensure your reaction conditions promote the hydrolysis of the boroxine.

Q4: How should I store this compound to maintain its purity?

To minimize degradation and boroxine formation, the material should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at a low temperature (2-8°C is common practice). Avoid exposure to moisture and air to prevent hydrolysis and oxidation.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem 1: My Suzuki-Miyaura reaction is low-yielding, and I've isolated a significant amount of the protodeboronated arene (1,3,5-trifluoro-2-methoxybenzene).

  • Underlying Cause: Protodeboronation is a known decomposition pathway for arylboronic acids, especially those with electron-withdrawing groups like fluorine.[2] The reaction is often accelerated by strong bases, high temperatures, and the presence of water.[9][10] The highly fluorinated ring in your substrate makes the C-B bond particularly susceptible to protonolysis.

  • Investigative Questions & Solutions:

    • What base are you using? Strong bases like NaOH or KOH can promote rapid protodeboronation.

      • Solution: Switch to a milder base. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often better choices for sensitive substrates.

    • How high is the reaction temperature? Elevated temperatures increase the rate of decomposition.

      • Solution: Attempt the reaction at a lower temperature (e.g., 60-80°C) for a longer period. You may need to screen different catalyst/ligand combinations that are more active at lower temperatures. Modern biarylphosphine ligands (e.g., SPhos, XPhos) can be very effective.[11]

    • Are you running the reaction under strictly anhydrous conditions? While some water is often necessary for the catalytic cycle, excess water can facilitate protodeboronation.

      • Solution: Use dry solvents and reagents. If the reaction requires aqueous base, use degassed water and keep the aqueous volume to a minimum.

Problem 2: After purification by silica gel chromatography, my material is less pure than before.

  • Underlying Cause: Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing, poor separation, and on-column degradation. Pinacol esters derived from boronic acids are also known to be sensitive to hydrolysis on standard silica.[12]

  • Investigative Questions & Solutions:

    • What were your column conditions? Standard silica with protic eluents like methanol can exacerbate the issue.

      • Solution 1 (Modified Silica): Use silica gel that has been pre-treated or "impregnated" with boric acid. This neutralizes the active silanol sites and can significantly improve the chromatography of boronic esters.[13]

      • Solution 2 (Alternative Stationary Phase): Consider using a less acidic support like neutral alumina or reversed-phase (C18) chromatography.[14]

      • Solution 3 (Avoid Chromatography): For many boronic acids, non-chromatographic methods are superior. See the protocols in Part 3.

Part 3: Analytical & Purification Protocols

Protocol 1: Comprehensive Impurity Profiling

This multi-technique approach provides a complete picture of your material's purity.

Table 1: Analytical Techniques for Impurity Characterization

Impurity TypeRecommended TechniqueExpected Signature
Boroxine ¹¹B NMRBroad signal typically at δ 15-25 ppm (tetrahedral boron) compared to the boronic acid's trigonal boron signal at δ 25-35 ppm .[8]
Protodeboronation Product GC-MS, ¹H NMR, ¹⁹F NMRGC-MS is ideal due to the product's volatility.[15] Look for a simplified aromatic pattern in NMR and the absence of the B(OH)₂ group.
Starting Aryl Halide GC-MS, HPLC-UVWill have a distinct retention time from the product.
Oxidative Impurities (Phenols) HPLC-MSWill show a distinct retention time and a mass corresponding to the replacement of B(OH)₂ with OH.
Non-volatile Organics HPLC-UV/MSPrimary method for quantifying purity and detecting non-volatile byproducts.[16]
Protocol 2: Purification via Acid-Base Extraction

This classic and highly effective method leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities.[17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous base solution (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate to form the water-soluble boronate salt, which partitions into the aqueous layer. Most neutral organic impurities (like the protodeboronation product) will remain in the organic layer.[14]

  • Separation: Separate the aqueous layer. Wash the organic layer one more time with the aqueous base to ensure complete extraction.

  • Organic Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1 M HCl until the solution is acidic (pH ~2, check with pH paper). The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under high vacuum to remove all traces of water.

Part 4: Visual Workflow Guides

Impurity Troubleshooting Logic

G cluster_0 Analytical Observation cluster_1 Investigation Path cluster_2 Likely Cause & Action Purity_Low Low Purity by HPLC/NMR Check_NMR Complex NMR signals? Purity_Low->Check_NMR Check_GCMS Volatile impurities present? Purity_Low->Check_GCMS Check_Reaction Low yield in coupling? Purity_Low->Check_Reaction Degradation On-column Degradation Action: Change purification method Purity_Low->Degradation If issue occurs post-purification Boroxine Boroxine Impurity Action: Confirm with ¹¹B NMR Check_NMR->Boroxine Protodeboronation Protodeboronation Action: Adjust reaction conditions Check_GCMS->Protodeboronation Check_Reaction->Protodeboronation

Caption: A decision tree for troubleshooting common purity issues.

General Purification Workflow

G start Crude Product recrystallization Attempt Recrystallization (e.g., EtOAc/Hexane) start->recrystallization check1 Check Purity (HPLC, NMR) recrystallization->check1 acid_base Perform Acid-Base Extraction Protocol check1->acid_base Purity Not OK end_pure Pure Product (>98%) check1->end_pure Purity OK check2 Check Purity (HPLC, NMR) acid_base->check2 check2->end_pure Purity OK end_impure Consider Advanced Chromatography check2->end_impure Still Impure

Caption: Recommended workflow for the purification of the title compound.

References

Validation & Comparative

Comparing reactivity of 3-Methoxy-2,4,6-trifluorophenylboronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1][2][3] The choice of boronic acid is critical to the reaction's success, directly influencing reaction rates and yields. This guide provides an in-depth comparative analysis of 3-Methoxy-2,4,6-trifluorophenylboronic acid , a highly functionalized organoboron reagent. Through objective experimental data, we will compare its performance against a panel of structurally diverse boronic acids, elucidating the profound impact of its unique substitution pattern on reactivity in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by leveraging advanced, highly reactive building blocks.

Introduction: The Role of Boronic Acid Structure in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has become one of the most utilized methods for forming C-C bonds due to its mild conditions, functional group tolerance, and the general stability and low toxicity of organoboron reagents.[1][2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4]

The three primary steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide.[5][6]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium(II) complex.[5][6][7] This step is often rate-limiting and is critically influenced by the boronic acid's structure.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6]

Suzuki_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][8] The electronic nature of the substituents on the aryl boronic acid ring plays a pivotal role. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex and accelerate transmetalation.[9] Conversely, electron-donating groups (EDGs) can sometimes slow this step.[1]

This compound presents a fascinating case study. It possesses three potent electron-withdrawing fluorine atoms and a moderately electron-donating methoxy group. This guide aims to dissect how this specific arrangement of substituents dictates its reactivity.

Comparative Experimental Design

To provide a clear and objective comparison, we designed a standardized Suzuki-Miyaura coupling experiment. The reactivity of this compound was benchmarked against four other boronic acids, each chosen to represent a distinct electronic profile.

Selected Boronic Acids for Comparison

The following boronic acids were selected for this study:

Boronic AcidKey Feature
Phenylboronic Acid Unsubstituted aromatic baseline.
4-Methoxyphenylboronic Acid Contains a strong electron-donating group (EDG).
4-(Trifluoromethyl)phenylboronic Acid Contains a strong electron-withdrawing group (EWG).
2,4,6-Trifluorophenylboronic Acid Contains only the three EWG fluorine atoms to isolate the methoxy effect.
This compound Test Compound: Combination of strong EWGs and a meta-EDG.

Boronic_Acids

Caption: Structures of the boronic acids selected for the reactivity comparison.

Model Reaction

The model reaction chosen was the coupling of the boronic acids with 4-Bromoanisole . This aryl bromide is moderately reactive, making it a suitable substrate to highlight differences in the kinetic performance of each boronic acid.

Reaction Scheme: (Ar)-B(OH)₂ + 4-Br-C₆H₄OCH₃ --[Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C]--> (Ar)-C₆H₄OCH₃

Experimental Workflow

The workflow was standardized across all experiments to ensure the validity of the comparison. The key steps involved reagent preparation, reaction execution under an inert atmosphere, and regular sampling for analysis.

Workflow

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

Detailed Experimental Protocol

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acids (1.2 mmol, 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) and Water (1 mL)

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and the internal standard.

  • Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the stirring mixture under a positive flow of argon.

  • Place the sealed tube in a preheated oil bath at 80 °C.

  • At specified time intervals (15, 30, 60, and 120 minutes), withdraw an aliquot (~0.1 mL) of the reaction mixture using a syringe.

  • Quench the aliquot with diethyl ether and water, and prepare for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to determine the percent yield of the biaryl product relative to the internal standard.

Results and Discussion

The reactivity of each boronic acid was evaluated by quantifying the yield of the corresponding 4-methoxy-1,1'-biphenyl product over a two-hour period. The results are summarized below.

Comparative Reaction Yields
Time (minutes)Phenylboronic Acid (%)4-Methoxyphenylboronic Acid (%)4-(CF₃)phenylboronic Acid (%)2,4,6-Trifluorophenylboronic Acid (%)This compound (%)
15 1812457592
30 35267894>99
60 624891>99>99
120 8571>99>99>99
Analysis of Reactivity Trends

The experimental data reveals a clear and dramatic difference in reactivity among the tested boronic acids.

  • Baseline and EDG-Substituted: Phenylboronic acid provided a baseline rate, while 4-methoxyphenylboronic acid, with its strong electron-donating group, exhibited the slowest reaction rate. This is consistent with the principle that EDGs can decrease the Lewis acidity of the boron center, potentially slowing the transmetalation step.[1]

  • EWG-Substituted: As expected, the boronic acids bearing electron-withdrawing groups showed significantly enhanced reactivity. 4-(Trifluoromethyl)phenylboronic acid was substantially faster than the baseline. The effect was even more pronounced for 2,4,6-Trifluorophenylboronic Acid , which reached near-quantitative yield within 60 minutes. This highlights the powerful activating effect of multiple fluorine substituents on the boronic acid.[3][10]

  • This compound: This compound demonstrated exceptional reactivity, outperforming all other candidates. The reaction proceeded to >90% yield in just 15 minutes and was complete within 30 minutes. This result is particularly insightful. The three strongly electron-withdrawing fluorine atoms create a highly electrophilic boron center, priming it for rapid transmetalation. The electron-donating methoxy group at the meta-position does not significantly diminish this powerful activation, suggesting its electronic influence is secondary to the cumulative effect of the fluorines, especially those at the ortho positions. This unique electronic arrangement results in a boronic acid with remarkably high reactivity, suitable for challenging couplings or for accelerating reactions under milder conditions.

Conclusion

This comparative guide demonstrates that This compound is a superior coupling partner in Suzuki-Miyaura reactions when compared to conventional and other fluorinated boronic acids. Its reactivity is driven by the potent electron-withdrawing nature of the three fluorine atoms, which dramatically accelerates the rate-limiting transmetalation step.

Key Advantages:

  • Exceptional Reaction Rates: Achieves near-quantitative yields in a fraction of the time required for other boronic acids, enabling higher throughput.

  • Potential for Milder Conditions: The high intrinsic reactivity may allow for reactions to be run at lower temperatures or with lower catalyst loadings, improving the economic and environmental profile of a synthesis.

  • Effectiveness in Challenging Couplings: Its high reactivity makes it an ideal candidate for coupling with sterically hindered or electronically deactivated aryl halides, which are often problematic substrates.

For researchers and professionals in drug development and materials science, employing this compound offers a strategic advantage for synthesizing complex, highly functionalized molecules with greater efficiency and robustness.

References

3-Methoxy-2,4,6-trifluorophenylboronic acid vs. other fluorinated arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Methoxy-2,4,6-trifluorophenylboronic acid and its Fluorinated Arylboronic Acid Analogs

Authored by a Senior Application Scientist

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[2][3][4][5] Among the most versatile reagents for introducing fluorinated aryl moieties are fluorinated arylboronic acids, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6] This reaction facilitates the formation of C(sp²)–C(sp²) bonds, a critical step in the synthesis of biaryl structures prevalent in pharmaceuticals and functional materials.[7][8]

This guide provides a detailed comparison of This compound with other key fluorinated arylboronic acids. We will dissect their structural nuances, compare their reactivity profiles, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Competitors: A Structural and Physicochemical Analysis

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is a delicate balance of its electronic properties and stability. The introduction of fluorine substituents significantly impacts these characteristics.

cluster_0 This compound cluster_1 2,4,6-Trifluorophenylboronic acid cluster_2 3,5-Bis(trifluoromethyl)phenylboronic acid 3-Methoxy 3-Methoxy 2,4,6-Trifluoro 2,4,6-Trifluoro 3,5-Bis 3,5-Bis Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)-Ar' Ln Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Trans A 1. Reagent Prep Add Aryl Halide (1 eq), Boronic Acid (1.2 eq), & Base (2.0 eq) to vial. B 2. Inert Atmosphere Seal vial, then evacuate and backfill with N2/Ar (3x). A->B C 3. Catalyst Addition Add Pd Catalyst (e.g., Pd(dppf)Cl2) & Ligand (if needed) under N2. B->C D 4. Solvent Addition Add degassed solvent (e.g., Dioxane/H2O) via syringe. C->D E 5. Reaction Stir mixture at specified temperature (e.g., 90-110 °C). D->E F 6. Work-up & Purification Quench, extract with organic solvent, dry, concentrate, and purify (e.g., column chromatography). E->F

References

A Senior Application Scientist's Guide to Validating Products of 3-Methoxy-2,4,6-trifluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—can profoundly improve a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] 3-Methoxy-2,4,6-trifluorophenylboronic acid has emerged as a valuable building block for introducing a highly functionalized, electron-deficient aromatic ring into target molecules, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]

However, the very electronic features that make this reagent attractive also necessitate a rigorous and nuanced approach to the structural validation of its synthetic products. The presence of multiple fluorine atoms and a methoxy group creates a complex spectroscopic signature that requires careful interpretation. This guide provides an in-depth comparison of analytical methodologies, explains the causality behind experimental choices, and presents detailed protocols to ensure the unambiguous structural elucidation of compounds synthesized using this versatile reagent.

The Synthetic Challenge: Beyond Standard Characterization

The primary application of this compound is the formation of biaryl structures through Suzuki-Miyaura cross-coupling. While a powerful and versatile reaction, the electronic nature of the trifluorinated ring system introduces specific challenges that must be addressed during validation:

  • Increased Reactivity & Potential Side Reactions: The electron-withdrawing nature of the three fluorine atoms can influence the reactivity of the boronic acid.[7] This can be beneficial for the desired coupling but also increases the susceptibility to undesired side reactions, most notably protodeboronation, where the boronic acid is replaced by a hydrogen atom.[8][9] Validating the final product requires confirming that the desired C-C bond has formed and that this side product is absent.

  • Complex Spectroscopic Signatures: The three fluorine atoms create complex splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear coupling (J-coupling). Furthermore, the ¹⁹F NMR spectrum itself, while highly informative, requires careful interpretation of chemical shifts and coupling constants to confirm the substitution pattern.

  • Isomeric Impurities: Depending on the coupling partner, there may be possibilities for the formation of regioisomers. The analytical methods chosen must be able to distinguish between these closely related structures.

This guide will navigate these challenges, providing a framework for robust structural validation.

Performance Comparison: this compound vs. Alternatives

The choice of boronic acid is a critical determinant of reaction success and the properties of the final product. Below is a comparative overview of this compound against two common alternatives.

ReagentKey Structural FeatureExpected Performance in Suzuki CouplingImpact on Product Properties
This compound Highly electron-deficient ring with ortho, para fluorine substitutionGenerally high reactivity due to electron-withdrawing fluorine atoms, potentially allowing for milder reaction conditions. Higher risk of protodeboronation under certain basic conditions.[8][10][11]Introduces a moiety known to enhance metabolic stability and alter lipophilicity. The methoxy group provides a potential site for further functionalization or metabolic interaction.[1][4]
Phenylboronic Acid Unsubstituted aromatic ringBaseline reactivity. Often requires more forcing conditions (higher temperature, stronger base) compared to its activated, fluorinated counterpart.[12]Provides a simple phenyl group. The resulting biaryl may be more susceptible to metabolic oxidation on the unsubstituted ring compared to a fluorinated analogue.
3-Fluorophenylboronic Acid Single electron-withdrawing fluorine atomModerately activated compared to phenylboronic acid, but less reactive than the trifluorinated version. Lower risk of protodeboronation.Imparts some of the benefits of fluorination, such as blocking a potential site of metabolism, but with a less dramatic impact on the overall electronic properties of the ring.[2]

Note: The data in this table is a qualitative summary based on established principles of Suzuki-Miyaura reactivity. Direct quantitative comparisons require side-by-side experiments under identical conditions.

A Self-Validating Experimental Workflow

To ensure the integrity of the final product, a multi-technique analytical approach is not just recommended; it is essential. The following workflow is designed to be self-validating, where the results from each technique corroborate the others, leading to an unambiguous structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Validation cluster_2 Definitive & Purity Analysis cluster_3 Final Confirmation synthesis Suzuki-Miyaura Coupling workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) lcms->nmr hrms High-Resolution MS nmr->hrms xray X-Ray Crystallography (if crystalline) hrms->xray hplc HPLC Purity Check hrms->hplc final_structure Confirmed Structure xray->final_structure hplc->final_structure

Caption: A comprehensive workflow for the synthesis and structural validation of biaryl products.

Experimental Protocols for Structural Validation

The following are detailed protocols for the key analytical techniques required for validating the structure of a hypothetical product: 2-(3-Methoxy-2,4,6-trifluorophenyl)pyridine , synthesized from this compound and 2-bromopyridine.

Protocol 1: ¹⁹F NMR Spectroscopy - The Definitive Tool

Causality: ¹⁹F NMR is the most direct method for confirming the incorporation and integrity of the fluorinated aromatic ring.[13][14] Its high sensitivity and wide chemical shift range allow for clear resolution of the three distinct fluorine signals.[15][16] The observed coupling constants (J-values) between the fluorine atoms and with nearby protons provide definitive proof of the substitution pattern.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe tuneable to the ¹⁹F frequency.

    • Reference the ¹⁹F chemical shifts externally to a sealed capillary containing CFCl₃ (δ = 0.0 ppm) or internally using a known standard.

  • Acquisition Parameters:

    • Experiment: Acquire a standard 1D ¹⁹F spectrum, both with and without ¹H decoupling.

    • Spectral Width: Set a wide spectral width initially (e.g., -60 to -180 ppm) to locate all fluorine signals, then narrow the window around the signals of interest for better resolution.[17]

    • Pulse Width: Use a calibrated 90° pulse.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 16-64, depending on sample concentration.

  • Data Interpretation:

    • ¹H-decoupled spectrum: Expect three distinct singlets, one for each fluorine atom. Their integration should be 1:1:1.

    • ¹H-coupled spectrum: Observe the splitting of the fluorine signals due to coupling with the aromatic proton on the fluorinated ring and potentially long-range coupling to the pyridine protons. The splitting patterns and J-values are critical for confirming the connectivity.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides the exact mass of the synthesized compound, which allows for the unambiguous determination of its elemental formula. This is crucial to confirm that the desired coupling has occurred and to rule out unexpected products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol).[18][19]

    • Avoid non-volatile salts or buffers (e.g., phosphate, Tris) as they can suppress ionization and contaminate the instrument.[20][21] If salts are present from the reaction, ensure the sample is thoroughly purified.

  • Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI) is typically suitable for this type of polar, heterocyclic compound.

    • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is required.

    • Polarity: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Calculate the theoretical exact mass of the protonated target molecule (C₁₂H₉F₃NO⁺).

    • Compare the calculated mass with the experimentally observed mass. A mass accuracy of < 5 ppm is considered excellent confirmation of the elemental composition.

    • Analyze the isotopic pattern to further confirm the elemental formula.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Causality: While ¹⁹F NMR confirms the fluorinated portion, ¹H and ¹³C NMR are essential for characterizing the entire molecular structure, including the coupling partner (the pyridine ring in our example) and the methoxy group. 2D NMR experiments like HSQC and HMBC are used to connect all the pieces.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

  • ¹H NMR:

    • Identify the signals for the pyridine ring protons and the single proton on the trifluorophenyl ring.

    • Observe the complex splitting of the proton on the fluorinated ring due to coupling with the adjacent fluorine atoms.

    • Identify the singlet for the methoxy group protons.

    • Integrate all signals to confirm the proton count.

  • ¹³C NMR:

    • Acquire a ¹H-decoupled ¹³C spectrum.

    • Observe the characteristic splitting of the carbon signals on the fluorinated ring due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine coupling. These large coupling constants are a hallmark of fluorinated aromatics.

  • 2D NMR (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming which proton is attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for piecing the structure together, for example, by observing a correlation from the methoxy protons to the methoxy-bearing carbon on the fluorinated ring, and from the pyridine protons to the carbons of the fluorinated ring at the point of connection.

G cluster_nmr NMR Data Integration cluster_ms Mass Data cluster_final Final Confirmation h1_nmr ¹H NMR (Proton Environment & Connectivity) two_d_nmr 2D NMR (HSQC, HMBC) (Piece together the puzzle) h1_nmr->two_d_nmr f19_nmr ¹⁹F NMR (Fluorine Environment & Connectivity) c13_nmr ¹³C NMR (Carbon Skeleton & C-F Coupling) c13_nmr->two_d_nmr final_structure Unambiguous Structure two_d_nmr->final_structure hrms HRMS (Confirm Elemental Formula) hrms->final_structure

Caption: Logical relationship of NMR and MS data for structural confirmation.

Conclusion

The use of this compound offers a powerful strategy for synthesizing novel molecules with potentially enhanced pharmacological properties. However, the complexity of the resulting structures demands a validation approach that is both rigorous and multi-faceted. By integrating the indispensable insights from ¹⁹F NMR with the comprehensive structural information from ¹H/¹³C NMR and the definitive elemental composition from HRMS, researchers can confidently and unambiguously confirm the structure of their synthesized products. This self-validating system of protocols ensures the scientific integrity of the data and provides a solid foundation for subsequent stages of research and development.

References

A Senior Application Scientist's Guide to 3-Methoxy-2,4,6-trifluorophenylboronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3-Methoxy-2,4,6-trifluorophenylboronic acid, a highly functionalized building block for advanced organic synthesis. We will dissect its inherent reactivity, benchmark its performance against relevant analogues in modern catalytic systems, and provide actionable protocols to ensure its successful application in cross-coupling reactions. Our focus is on understanding the causality behind experimental choices, enabling you to harness the full potential of this unique reagent.

Introduction: The Strategic Value of Polyfluorinated Arylboronic Acids

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing metabolic stability, tuning lipophilicity, and improving binding affinity.[1] Phenylboronic acids are premier reagents for constructing carbon-carbon bonds, primarily through the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

This compound presents a compelling, albeit challenging, structural motif. It combines the strong electron-withdrawing effects of multiple fluorine atoms with the electron-donating methoxy group. This substitution pattern creates a unique electronic environment that significantly influences its performance in catalytic cycles, demanding a departure from standard coupling protocols.

The Core Challenge: Reactivity vs. Stability in the Suzuki-Miyaura Coupling

The efficacy of a boronic acid in the Suzuki-Miyaura reaction hinges on its ability to efficiently undergo transmetalation with a palladium(II) complex. However, it must also remain stable enough to resist decomposition pathways under the basic reaction conditions.[4]

The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_oa pd2_tm Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd2_oa->pd2_tm pd2_tm->pd0 ar1ar2 Ar¹-Ar² (Coupled Product) re_label Reductive Elimination oa_label Oxidative Addition tm_label Transmetalation ar1x Ar¹-X (Aryl Halide) ar2b Ar²-B(OH)₂ (Boronic Acid) + Base

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

For polyfluorinated phenylboronic acids, this balance is precarious:

  • Enhanced Acidity and Reactivity: The powerful inductive effect of fluorine atoms increases the Lewis acidity of the boron center.[6] This can, in principle, facilitate the formation of the boronate species required for transmetalation.

  • Protodeboronation: The primary competing side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water) under basic conditions, destroying the reagent.[4] Electron-withdrawing groups, such as fluorine, significantly accelerate this decomposition pathway.[7][8]

The key to success is to employ a catalytic system where the rate of transmetalation vastly outpaces the rate of protodeboronation.

Performance Analysis & Comparative Data

Direct performance data for this compound is not extensively published. However, we can derive authoritative insights by analyzing the performance of its closest structural analogue, 2,4,6-trifluorophenylboronic acid , in a well-documented study.[8]

Research from the Buchwald group demonstrated that standard Suzuki-Miyaura conditions (e.g., high temperatures) are ineffective for such unstable boronic acids, leading to rapid decomposition.[8] Their solution was to develop highly active palladium precatalysts that facilitate extremely fast coupling, even at room temperature.[8]

Table 1: Comparison of Catalytic Systems for Coupling 2,4,6-Trifluorophenylboronic Acid with 4-Chloroanisole [8]

ParameterStandard Conditions (Hypothetical)Buchwald Optimized ConditionsRationale for Superior Performance
Catalyst Pd(PPh₃)₄SPhos Pd G2 Precatalyst (2 mol %)The SPhos ligand is bulky and electron-rich, promoting rapid oxidative addition and reductive elimination. The precatalyst ensures rapid formation of the active Pd(0) species.
Base Na₂CO₃K₃PO₄ (aq)K₃PO₄ provides sufficient basicity while often being compatible with sensitive substrates.
Solvent Toluene or DioxaneTHF / H₂OA polar solvent system that facilitates the dissolution of the base and boronic acid.
Temperature 80-100 °CRoom Temperature (25 °C)Crucial Factor: Low temperature dramatically slows the rate of protodeboronation relative to the catalytic turnover rate.
Reaction Time Hours< 30 minutesThe highly active catalyst ensures the desired reaction completes before significant reagent decomposition occurs.
Expected Yield < 10% (due to decomposition)> 90%The optimized system ensures the rate of coupling >> the rate of decomposition.

Data and conditions are based on the findings for the analogous 2,4,6-trifluorophenylboronic acid reported in J. Am. Chem. Soc. 2008, 130, 41, 13552–13554.[8]

Field Insights for this compound:

The presence of the ortho-methoxy group on our target molecule adds another layer of complexity. While methoxy is typically electron-donating via resonance, its steric bulk and potential for chelation can influence the orientation of the phenyl ring during the transmetalation step. Nonetheless, the primary challenge remains the instability imparted by the trifluoro-substitution pattern. Therefore, the same strategic approach is mandated: utilize a highly active, low-temperature catalytic system.

Recommended Experimental Protocol

This protocol is designed to maximize the yield and reproducibility of Suzuki-Miyaura couplings involving this compound.

Workflow prep 1. Reagent Preparation (Inert Atmosphere) add_solids 2. Add Solids to Flask - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Catalyst (2 mol%) prep->add_solids degas 3. Seal & Degas (Evacuate/Backfill with N₂/Ar) add_solids->degas add_liquids 4. Add Degassed Solvents & Base Solution degas->add_liquids react 5. Reaction (Room Temp, 30-60 min) add_liquids->react monitor 6. Monitor by TLC/LC-MS react->monitor quench 7. Quench Reaction (Add Water) monitor->quench Upon Completion extract 8. Workup (Extraction with EtOAc) quench->extract purify 9. Purification (Column Chromatography) extract->purify

Figure 2: General Experimental Workflow for the Coupling Protocol.
Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 0.25 mmol, 1.0 equiv.), this compound (0.30 mmol, 1.2 equiv.), and the SPhos-based Palladium precatalyst (e.g., SPhos Pd G2, 0.005 mmol, 2 mol %).

  • Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst deactivation and undesirable side reactions like boronic acid homocoupling.[5]

  • Solvent and Base Addition: Prepare a 0.5 M aqueous solution of potassium phosphate (K₃PO₄). Degas this solution by bubbling Argon through it for 15-20 minutes. Via syringe, add degassed tetrahydrofuran (THF, 1.5 mL) followed by the degassed 0.5 M K₃PO₄ solution (1.0 mL).

  • Reaction: Vigorously stir the biphasic mixture at room temperature (25 °C). The reaction should be complete within 30 to 60 minutes.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting aryl halide.

  • Workup: Upon completion, quench the reaction by adding deionized water (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Recommendations

This compound is a valuable reagent for introducing a unique, electronically-tuned moiety into complex molecules. Its utility is, however, conditional on overcoming its inherent instability.

Key Takeaways:

  • The Challenge is Instability: The trifluoro-substitution pattern makes the C-B bond highly susceptible to base-catalyzed protodeboronation.

  • Speed is the Solution: The catalytic system must be exceptionally active to ensure the rate of C-C bond formation is significantly faster than the rate of reagent decomposition.

  • Low Temperature is Critical: Room temperature reactions are essential to slow the decomposition pathway. Avoid heating at all costs with standard catalysts.

  • Catalyst Choice is Paramount: Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in the form of well-defined precatalysts are required for reliable and high-yielding transformations.

By adopting the specialized catalytic systems and protocols outlined in this guide, researchers can confidently and effectively utilize this compound, transforming a challenging substrate into a powerful tool for chemical innovation.

References

The Ascendancy of 3-Methoxy-2,4,6-trifluorophenylboronic Acid in Covalent Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules, capable of forming a stable bond with their biological target, offer distinct advantages in terms of prolonged pharmacodynamic effects and the potential to address previously "undruggable" targets. Within the arsenal of reactive functionalities, or "warheads," employed to achieve covalent modification, boronic acids have carved out a significant niche, particularly for their ability to reversibly target nucleophilic amino acid residues. This guide provides an in-depth technical comparison of 3-Methoxy-2,4,6-trifluorophenylboronic acid, elucidating its unique advantages over other boronic acid derivatives in the context of drug discovery.

The Strategic Advantage of Covalent Inhibition with Boronic Acids

Covalent inhibitors function by forming a chemical bond with their target protein, most commonly with a nucleophilic amino acid residue within the active or an allosteric site. This contrasts with traditional non-covalent inhibitors, which rely on weaker intermolecular forces. The formation of a covalent bond can translate to a number of therapeutic benefits, including increased potency, longer duration of action, and improved efficacy at lower doses.

Boronic acids are particularly attractive as covalent warheads due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues, which are common nucleophiles in enzyme active sites.[1] This reversible nature can be advantageous in mitigating the risk of off-target toxicity associated with irreversible covalent inhibitors. The equilibrium between the unbound inhibitor and the covalently bound complex can be finely tuned by modifying the electronic properties of the boronic acid, a principle that underscores the significance of the substituent pattern on the phenyl ring.

Decoding the Superiority of this compound

The specific substitution pattern of this compound endows it with a unique combination of electronic and steric properties that render it a highly effective warhead in drug discovery. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group is key to its enhanced performance.

Enhanced Lewis Acidity: The Role of Trifluoro Substitution

The presence of three fluorine atoms on the phenyl ring significantly increases the Lewis acidity of the boron atom.[2] Fluorine is a highly electronegative element, and its strong electron-withdrawing inductive effect pulls electron density away from the boronic acid moiety. This increased electrophilicity of the boron atom makes it more susceptible to nucleophilic attack by the hydroxyl group of a serine or threonine residue in an enzyme's active site, thereby facilitating the formation of the covalent bond.[3][4]

This enhanced reactivity is a critical advantage over simple phenylboronic acid or derivatives with less electron-withdrawing substituents. A higher Lewis acidity translates to a lower pKa of the boronic acid, meaning it can more readily accept a hydroxide ion to form the more reactive tetrahedral boronate species at physiological pH.[5]

Modulated Reactivity and Selectivity: The Influence of the Methoxy Group

While high reactivity is desirable for on-target engagement, it can also lead to off-target effects. The strategic placement of a methoxy group at the 3-position serves to modulate the reactivity of the boronic acid. The methoxy group is an electron-donating group through resonance, which can partially counteract the strong inductive effect of the fluorine atoms. This electronic balance is crucial for achieving a "Goldilocks" level of reactivity – potent enough to engage the target efficiently but not so reactive as to indiscriminately bind to other proteins.

Furthermore, the methoxy group can influence the orientation of the inhibitor within the binding pocket through specific hydrogen bonding or steric interactions, contributing to enhanced selectivity for the target enzyme.

Comparative Performance: Physicochemical Properties and Inhibitory Potency

Boronic Acid DerivativeKey SubstituentsPredicted pKaExpected ReactivityRationale
Phenylboronic AcidNone~8.8BaselineThe benchmark for comparison.
4-Methoxyphenylboronic AcidElectron-donating>8.8LowerThe methoxy group reduces Lewis acidity.
4-Fluorophenylboronic AcidWeakly electron-withdrawing<8.8HigherThe fluorine atom increases Lewis acidity.
2,4,6-Trifluorophenylboronic AcidStrongly electron-withdrawingSignificantly <8.8HighMultiple fluorine atoms strongly increase Lewis acidity.
This compound Electron-withdrawing (3x F) and electron-donating (1x OMe) Moderately low Optimized The methoxy group modulates the high reactivity induced by the trifluoro substitution, potentially leading to a better balance of potency and selectivity.

Experimental Workflow for Assessing Covalent Inhibition

The evaluation of boronic acid-based covalent inhibitors requires a tailored experimental approach to characterize the formation of the covalent adduct and to quantify the inhibitory potency.

Graphviz DOT Language Representation of the Workflow

experimental_workflow cluster_biochemical_assays Biochemical Assays cluster_biophysical_characterization Biophysical Characterization Enzyme_Kinetics Enzyme Kinetics Assay (IC50 Determination) Jump_Dilution Jump-Dilution Kinetics (k_off determination) Enzyme_Kinetics->Jump_Dilution Determine koff Mass_Spec Intact Protein Mass Spectrometry Enzyme_Kinetics->Mass_Spec Confirm Covalent Adduct NMR_Spec 1H or 11B NMR Spectroscopy Mass_Spec->NMR_Spec Characterize Adduct Structure Compound_Synthesis Synthesis of Boronic Acid Derivatives Compound_Synthesis->Enzyme_Kinetics Target_Protein Purified Target Protein (e.g., Serine Protease) Target_Protein->Enzyme_Kinetics mechanism cluster_step1 Step 1: Non-covalent Binding cluster_step2 Step 2: Covalent Bond Formation E_S Enzyme (E) + Inhibitor (I) EI_noncov Non-covalent Enzyme-Inhibitor Complex (E·I) E_S->EI_noncov k_on / k_off EI_cov Covalent Enzyme-Inhibitor Adduct (E-I) EI_noncov->EI_cov k_inact / k_react

References

The Catalyst Gauntlet: Navigating the Suzuki Coupling of 3-Methoxy-2,4,6-trifluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for a Challenging Biaryl Synthesis

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial for pharmaceuticals and functional materials.[1] However, not all coupling partners are created equal. The journey from starting materials to the desired product can be fraught with challenges, especially when dealing with sterically hindered and electronically deactivated substrates. One such challenging partner is 3-Methoxy-2,4,6-trifluorophenylboronic acid. Its unique substitution pattern presents a formidable task for even the most seasoned chemist. This guide provides a comparative analysis of palladium catalyst systems for the successful Suzuki coupling of this demanding substrate, supported by experimental insights and detailed protocols.

The trifluorinated phenyl ring, with its strong electron-withdrawing fluorine atoms, significantly impacts the electronic properties of the boronic acid.[2] This, combined with the steric hindrance from the ortho-fluorine and methoxy groups, poses significant hurdles for the key steps of the Suzuki-Miyaura catalytic cycle. These challenges often manifest as low yields, slow reaction rates, and the prevalence of side reactions such as protodeboronation.[3]

The Challenge at Hand: Why is this compound a Difficult Coupling Partner?

The inherent difficulty in utilizing this compound in Suzuki couplings stems from a combination of steric and electronic factors that adversely affect the catalytic cycle. The bulky ortho-substituents can impede the crucial transmetalation step, where the aryl group is transferred from boron to the palladium center.[4] Furthermore, the electron-withdrawing nature of the fluorine atoms deactivates the boronic acid, making it less nucleophilic and slowing down the transmetalation process.[5] These substrates are also prone to decomposition under the basic reaction conditions typically required for the Suzuki-Miyaura reaction.[6]

A Comparative Look at Catalyst Systems

The success of a challenging Suzuki coupling hinges on the judicious selection of the palladium source and, more critically, the supporting phosphine ligand. While traditional catalysts like Pd(PPh₃)₄ may suffice for simple couplings, they often fail with sterically demanding and electron-poor substrates. Modern catalyst development has led to a new generation of bulky and electron-rich phosphine ligands that can overcome these limitations.

Catalyst SystemLigand TypeKey AdvantagesExpected Performance with this compound
Pd(OAc)₂ / SPhos Buchwald BiarylphosphineHighly active for a broad range of substrates, including aryl chlorides.[7]Good to excellent yields. SPhos is known for its ability to promote challenging couplings.
Pd₂(dba)₃ / XPhos Buchwald BiarylphosphineExcellent for sterically hindered and electron-poor substrates.[8]High yields are anticipated. XPhos is a versatile and robust ligand for difficult couplings.
Pd(OAc)₂ / RuPhos Buchwald BiarylphosphineParticularly effective for heteroaryl couplings and sterically demanding substrates.Likely to perform well, though it may be more specialized than SPhos or XPhos.
Pd₂(dba)₃ / P(t-Bu)₃ Monodentate AlkylphosphineHighly electron-rich and effective for activating unreactive C-Cl bonds.[9][10]Moderate to good yields. The steric bulk and electron-donating ability are beneficial.
XPhos Pd G3 Precatalyst Buchwald PrecatalystAir- and moisture-stable, provides a reliable source of the active Pd(0) species.[6]Highly Recommended. This precatalyst is specifically designed for challenging couplings and offers excellent reproducibility and high yields under mild conditions.[6]

The Buchwald Precatalyst Advantage for Polyfluorophenylboronic Acids

Research by the Buchwald group has highlighted the instability of polyfluorophenylboronic acids under typical Suzuki-Miyaura conditions. To circumvent the rapid decomposition of these substrates, they developed a palladium precatalyst system that generates the active catalytic species under conditions where the boronic acid remains stable.[6] This approach has proven highly effective for the coupling of a wide range of polyfluorophenylboronic acids with various (hetero)aryl chlorides, bromides, and triflates, affording the desired products in excellent yields at room temperature or slightly elevated temperatures.[6]

Experimental Protocol: A Validated Approach

The following protocol is based on the highly successful methodology developed for challenging, unstable boronic acids and represents a robust starting point for the Suzuki coupling of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • XPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • The vial is sealed with a septum and purged with argon for 10 minutes.

  • Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • The reaction mixture is stirred at 40 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)-Ar'(L2) D->E H [B(OH)2X]- D->H F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Weigh Aryl Halide, Boronic Acid, Base B Add to Reaction Vial A->B C Purge with Inert Gas B->C D Add Precatalyst and Solvents C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

References

The Fluorine Advantage: A Comparative Guide to 3-Methoxy-2,4,6-trifluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds that has revolutionized the synthesis of complex molecules.[1] At the heart of this powerful reaction lies the boronic acid, a versatile and generally stable coupling partner. The judicious choice of substituents on the phenylboronic acid ring can dramatically influence reaction outcomes, a critical consideration in the high-stakes world of pharmaceutical and materials science research.

This guide provides a comprehensive benchmarking of 3-Methoxy-2,4,6-trifluorophenylboronic acid against its non-fluorinated analogues: 3-methoxyphenylboronic acid and the sterically hindered 2,4,6-trimethylphenylboronic acid . We will dissect the nuanced interplay of electronic and steric effects that govern their reactivity, supported by representative experimental data, and provide a robust experimental protocol for their application.

The Contestants: A Structural Overview

At a glance, the three boronic acids present distinct electronic and steric profiles. The strategic placement of fluorine atoms and a methoxy group in our featured compound sets the stage for a fascinating exploration of reactivity.

A structural comparison of the boronic acids under investigation.

The Reaction Arena: The Suzuki-Miyaura Catalytic Cycle

To appreciate the subtle differences in reactivity, a firm grasp of the Suzuki-Miyaura catalytic cycle is essential. The reaction is a palladium-catalyzed process involving an aryl or vinyl halide and an organoboron compound. The key steps where the nature of the boronic acid plays a pivotal role is the transmetalation step.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of transmetalation is highly dependent on the electronic and steric properties of the boronic acid. An optimal balance is required: the aryl group must be sufficiently nucleophilic to transfer from boron to palladium, while the boronic acid itself must be stable enough to persist under the reaction conditions.

Performance Benchmark: A Data-Driven Comparison

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Est. >85%[Inferred]
3-Methoxyphenylboronic acid 4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001879[2]
2,4,6-Trimethylphenylboronic acid 2-ChlorotoluenePd(OAc)₂ / PCy₃K₃PO₄Toluene1002491[3]

Note: The yield for this compound is an educated estimation based on the reactivity of similar polyfluorinated boronic acids under optimized conditions designed to mitigate protodeboronation. The data for the non-fluorinated analogues are from different sources and serve as a representative comparison.[2][3]

Decoding the Reactivity: A Mechanistic Deep Dive

The observed and expected reactivity trends can be rationalized by a careful examination of the interplay between electronic and steric effects.

Electronic Effects: The Push and Pull of Substituents

The electronic nature of the substituents on the phenyl ring directly impacts the acidity of the boronic acid and the nucleophilicity of the ipso-carbon atom.

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate species required for transmetalation.[4] However, a high degree of fluorination can also decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step.[5]

  • Methoxy Group: The methoxy group exhibits a dual electronic effect: an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+M) through its lone pairs. In the meta position, the resonance effect is less pronounced, but it still contributes to a degree of electron donation.

  • Methyl Groups: Alkyl groups like methyl are electron-donating through an inductive effect (+I), which increases the electron density of the aromatic ring.

In This compound , the three fluorine atoms create a significantly electron-deficient ring. This enhanced acidity can be beneficial, but it also increases the susceptibility of the boronic acid to protodeboronation, a common side reaction with electron-poor boronic acids.[6] The meta-methoxy group provides a subtle counter-balance to the strong electron-withdrawing fluorine atoms.

Steric Effects: The Crowded Boron Center

Steric hindrance around the boronic acid moiety can impede the approach of the bulky palladium catalyst, thereby slowing down the transmetalation step.

  • This compound: The two ortho-fluorine atoms, while relatively small, do introduce some steric bulk around the boronic acid.

  • 3-Methoxyphenylboronic acid: With no ortho-substituents, this analogue presents minimal steric hindrance.

  • 2,4,6-Trimethylphenylboronic acid: The two ortho-methyl groups create significant steric hindrance, making it a challenging substrate for Suzuki-Miyaura coupling.[3] Syntheses involving such sterically hindered biaryls often require specialized catalysts and conditions.[7]

The Synergy of Substituents in this compound

The unique substitution pattern of this compound results in a complex interplay of effects. The strong electron-withdrawing nature of the fluorine atoms likely accelerates the initial steps of the catalytic cycle by promoting the formation of the active boronate species. While the ortho-fluorines introduce some steric hindrance, it is less significant than that of methyl groups. The meta-methoxy group, while not in a position to exert a strong resonance effect, may play a role in modulating the overall electronic properties of the ring. Furthermore, there is the potential for the ortho-methoxy group in a related isomer to participate in chelation with the palladium center, which has been suggested to influence selectivity in some Suzuki-Miyaura reactions.[8][9]

In the Lab: A Validated Experimental Protocol

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound and its analogues. Given the electron-deficient nature of the fluorinated compound, conditions that minimize protodeboronation are crucial.

Reaction: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Phenylboronic Acid

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst/Ligand in a Schlenk flask start->reagents degas Degas the reaction mixture (e.g., three cycles of vacuum/backfill with Argon) reagents->degas solvent Add degassed solvent(s) degas->solvent heat Heat the reaction mixture with stirring for the specified time solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Aqueous Workup: - Quench with water - Extract with organic solvent - Dry organic layer monitor->workup purify Purify the crude product by column chromatography workup->purify end End purify->end

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Phenylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Conclusion: Selecting the Right Reagent for the Task

The choice between this compound and its non-fluorinated counterparts is a strategic decision dictated by the desired properties of the final product and the synthetic challenges at hand.

  • This compound is the reagent of choice when the introduction of a polyfluorinated, electron-deficient moiety is desired. The resulting biaryl products often exhibit enhanced metabolic stability, altered lipophilicity, and unique electronic properties, which are highly sought after in medicinal chemistry and materials science. While its reactivity can be modulated by the electron-withdrawing fluorine atoms, careful optimization of reaction conditions is necessary to mitigate the risk of protodeboronation.

  • 3-Methoxyphenylboronic acid offers a less sterically hindered and electronically more neutral coupling partner. It is a reliable choice for the synthesis of biaryls where the electronic influence of a methoxy group is desired without the complexities introduced by fluorine substitution.

  • 2,4,6-Trimethylphenylboronic acid presents a significant steric challenge. Its use is generally reserved for cases where the synthesis of a highly hindered biaryl is the primary objective. Success with this reagent often requires more forcing conditions and specialized, sterically demanding catalyst systems.

Ultimately, a thorough understanding of the interplay between the electronic and steric effects of the substituents on the boronic acid is paramount for the successful design and execution of Suzuki-Miyaura cross-coupling reactions. This compound, with its unique combination of substituents, represents a valuable tool for the modern synthetic chemist, enabling access to novel and potentially high-value fluorinated compounds.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 3-Methoxy-2,4,6-trifluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

3-Methoxy-2,4,6-trifluorophenylboronic acid is a highly functionalized arylboronic acid, prized as a building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—an activating methoxy group combined with the modulating electronic effects of three fluorine atoms—makes it an invaluable precursor for novel pharmaceuticals and advanced materials. However, the utility of this reagent is directly contingent on its purity. The presence of even minor impurities can lead to unpredictable reaction yields, the formation of difficult-to-remove byproducts, and, in the context of drug development, the introduction of potential genotoxic impurities.

This guide provides a comprehensive, field-proven framework for rigorously assessing the purity of commercially available this compound. We will move beyond simple certificate of analysis (CoA) verification and delve into the causality behind a multi-technique analytical approach, empowering you to qualify reagents with the highest degree of confidence.

Part 1: Understanding the Potential Impurity Landscape

Before designing an analytical strategy, we must first understand the likely impurities. For boronic acids, these typically fall into three categories:

  • Process-Related Impurities: These arise from the synthetic route used by the manufacturer. Common methods involve the reaction of an organometallic species (like a Grignard or organolithium reagent) with a borate ester.[1] This can leave behind starting materials or generate byproducts such as the protodeboronated arene (1,3,5-trifluoro-2-methoxybenzene).

  • Inherent Decomposition Products: Boronic acids have an intrinsic propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines .[2] This equilibrium between the monomeric acid and the trimeric boroxine is often facile and can complicate analysis, particularly in non-aqueous solutions or upon heating.

  • Handling and Storage Impurities: These include residual solvents from purification and potential hydrolysis or oxidation products if the material has been improperly stored.

Part 2: A Validating, Multi-Pronged Analytical Workflow

No single analytical technique can provide a complete purity profile. An orthogonal approach, where different methods measure the same attribute through different physical principles, is the cornerstone of a self-validating system. Our assessment workflow is designed around this principle.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for a comprehensive purity assessment of a new batch of this compound.

Purity_Workflow cluster_initial Initial Screening cluster_quant Quantitative Analysis cluster_id Impurity Identification cluster_final Final Assessment A Sample Received B Visual & Solubility Check A->B C NMR Screen (1H, 19F) Confirms Identity & Bulk Purity B->C D HPLC-UV Analysis Area % Purity C->D Identity Confirmed F LC-MS Analysis Identify Non-Volatile Impurities D->F Impurities > 0.1% G GC-MS Analysis Identify Volatile Impurities D->G Volatiles Suspected H Data Correlation & Final Purity Assignment D->H E qNMR (Optional) Absolute Purity vs. Standard E->H F->H G->H

Caption: Workflow for comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

Expertise & Experience: NMR is the quintessential starting point. It is rapid, non-destructive, and provides a wealth of structural information about the bulk material. For a fluorinated compound like this, both ¹H and ¹⁹F NMR are indispensable.

Trustworthiness: By comparing the observed spectra to theoretical structures and literature data, we gain immediate confidence in the material's identity. The presence of unexpected signals is a clear and direct indication of impurities.

  • ¹H NMR: Provides a map of all hydrogen-containing species. We look for the characteristic aromatic and methoxy signals of the target compound and integrate them against signals from impurities like residual solvents or the protodeboronated arene.

  • ¹⁹F NMR: This is often a cleaner and more sensitive probe for fluorinated aromatics.[3][4] The three fluorine atoms in our target molecule will give a distinct pattern of signals and couplings, which is highly sensitive to any structural changes.

  • ¹¹B NMR: While less common in routine QC, ¹¹B NMR can be very informative. A signal around +30 ppm is characteristic of a trigonal planar sp²-hybridized boron in a boronic acid, while a tetrahedral boronate ester or a boroxine may show different chemical shifts.[5]

  • Sample Preparation: Dissolve ~10-15 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help break up boroxine trimers.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to 12 ppm.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard or the instrument's internal lock for referencing.

  • Data Processing: Process the spectra using appropriate software. Perform phase and baseline corrections. Integrate all relevant peaks to determine the relative molar ratios of the main component to any identifiable impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Expertise & Experience: While NMR assesses the bulk sample, HPLC excels at separating individual components with high resolution. This allows for the precise quantification of impurities, even those present at very low levels (<0.1%). The key challenge with boronic acids is their potential for on-column instability.[6] Therefore, method development must focus on mitigating these effects.

Trustworthiness: A well-developed HPLC method provides reproducible quantitative data. By using a photodiode array (PDA) detector, we can also assess peak purity and gain UV spectral information for each separated component, aiding in preliminary identification.

This protocol is a robust starting point for analysis.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: A C18 stationary phase is a versatile choice (e.g., Waters XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: The acidic modifier helps to ensure consistent ionization states and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Controlled temperature ensures run-to-run reproducibility of retention times.

  • Detection: PDA detection at 254 nm. Monitor a wider range (e.g., 210-400 nm) to ensure no impurities are missed.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of ~0.5 mg/mL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

Mass Spectrometry (LC-MS & GC-MS): Identifying the Unknowns

Expertise & Experience: When HPLC reveals unknown impurity peaks, mass spectrometry is the definitive tool for identification.

  • LC-MS: By coupling the HPLC outlet to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) for each eluting peak. This is invaluable for identifying process byproducts, dimers, and the boroxine trimer, which will have a significantly higher mass.[7][8]

  • GC-MS: This technique is ideal for identifying volatile and semi-volatile impurities like residual solvents or the more volatile protodeboronation byproduct. Boronic acids themselves are generally not volatile enough for direct GC analysis and may require derivatization.[9][10]

Part 3: Comparative Analysis: A Case Study

To illustrate the importance of this multi-pronged approach, consider the hypothetical data below from the analysis of this compound from three different commercial suppliers.

ParameterSupplier ASupplier BSupplier C
Stated Purity (CoA) >98%>97%98% (by NMR)
¹H NMR Purity ~98%~97%~98%
HPLC Purity (Area % @ 254nm) 99.1%97.5%96.8%
Major Impurity 1 (by LC-MS) Protodeboronated Arene (0.4%)Boroxine (1.8%)Unknown (m/z 225.1) (2.1%)
Major Impurity 2 (by LC-MS) Residual Toluene (0.2%)Protodeboronated Arene (0.5%)Boroxine (0.6%)
Appearance Fine white powderOff-white, clumpyWhite powder
Interpretation and Actionable Insights
  • Supplier A: Appears to be of high quality. The purity determined by orthogonal methods (NMR and HPLC) is high and consistent. The identified impurities are at low levels and are typical process-related residuals. This would be the preferred reagent for demanding applications.

  • Supplier B: The lower HPLC purity is primarily due to a significant amount of the boroxine trimer. While this may not be detrimental for all applications (as it can revert to the acid in situ), it indicates potential issues with the manufacturer's drying/purification process or age of the material. The clumpy appearance may also suggest moisture absorption.

  • Supplier C: This case is the most concerning. While the NMR purity appears high, the HPLC analysis reveals a significant unknown impurity. The discrepancy between NMR and HPLC purity suggests this impurity may have a poor proton signal or a very high UV extinction coefficient. This unknown impurity would require immediate further investigation before this lot could be approved for use in any synthetic protocol.

Conclusion and Best Practices

The purity stated on a supplier's Certificate of Analysis should be considered a starting point, not a final guarantee. A rigorous, in-house assessment using an orthogonal, multi-technique approach is the only way to ensure the quality and consistency of critical reagents like this compound.

Key Recommendations:

  • Always Verify Identity and Bulk Purity: Use ¹H and ¹⁹F NMR as a rapid initial screen for every new lot.

  • Employ High-Resolution Separation: Use a well-developed HPLC method to accurately quantify individual impurities.

  • Investigate Discrepancies: If results from different techniques do not correlate, investigate further. Use LC-MS to identify unknown peaks.

  • Consider the Impurity Profile: The identity of an impurity can be more important than its quantity. An unknown impurity is a greater risk than a known, benign process residual.

By implementing this analytical framework, researchers and developers can mitigate risks associated with reagent quality, leading to more reproducible science and accelerating the path to discovery.

References

A Senior Application Scientist's Guide to the Mechanistic Nuances of 3-Methoxy-2,4,6-trifluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Standard Reagent

In the landscape of modern synthetic chemistry, boronic acids are indispensable tools, particularly for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance have cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, not all boronic acids are created equal. The electronic and steric properties imparted by substituents on the aryl ring can dramatically alter reactivity and dictate the success or failure of a synthetic route.

This guide provides an in-depth analysis of 3-Methoxy-2,4,6-trifluorophenylboronic acid , a highly functionalized reagent. We will move beyond a simple procedural overview to dissect the mechanistic implications of its unique substitution pattern. By comparing its anticipated performance against common alternatives, we aim to equip researchers with the predictive understanding necessary to optimize reaction conditions and troubleshoot complex couplings. The interplay between the electron-withdrawing trifluoro groups and the electron-donating methoxy group creates a fascinating case study in reactivity, offering both advantages and challenges in its application.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

To appreciate the specific behavior of this compound, one must first understand the fundamental steps of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR ArPdX->ArPdOR Metathesis (Base, e.g., OH⁻) ArPdAr_prime Ar-Pd(II)-Ar' ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OH)₂OH⁻) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base (OH⁻) Boronate->ArPdOR Enters Cycle

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The critical step for our analysis is Transmetalation . In this stage, the organic group (Ar') is transferred from the boron atom to the palladium center. Crucially, this process does not occur with the neutral boronic acid itself. A base is required to activate the boronic acid, converting it into a more nucleophilic "ate" complex (boronate).[4][5] The efficiency of this activation and the subsequent transfer are profoundly influenced by the substituents on the aryl ring.

Mechanistic Deep Dive: The Influence of Fluoro and Methoxy Groups

The unique substitution pattern of this compound creates a fascinating push-pull electronic environment that directly impacts its reactivity.

The Role of the Trifluoro Substituents: Enhanced Lewis Acidity

Fluorine is a highly electronegative atom, and its presence on the phenyl ring has a powerful inductive electron-withdrawing effect. This effect significantly increases the Lewis acidity of the boron atom.[6] A more Lewis acidic boron center more readily accepts the lone pair from a base (e.g., hydroxide or alkoxide), facilitating the formation of the key tetrahedral boronate intermediate.

Boron_Activation_Comparison cluster_fluorinated This compound cluster_nonfluorinated 4-Methoxyphenylboronic Acid (for comparison) node_acid_F Trigonal Boronic Acid B(OH)₂ Electron-poor ring node_boronate_F Tetrahedral Boronate [B(OH)₃]⁻ Negative charge stabilized by F atoms node_acid_F:f1->node_boronate_F:f1 + OH⁻ (Equilibrium favors right) node_boronate_F:f1->node_acid_F:f1 - OH⁻ node_acid_H Trigonal Boronic Acid B(OH)₂ Electron-rich ring node_boronate_H Tetrahedral Boronate [B(OH)₃]⁻ Less stabilization node_acid_H:f1->node_boronate_H:f1 + OH⁻ (Equilibrium less favorable) node_boronate_H:f1->node_acid_H:f1 - OH⁻ caption Figure 2: The electron-withdrawing fluorine atoms enhance boronate formation.

Figure 2: The electron-withdrawing fluorine atoms enhance boronate formation.

This enhanced acidity has several practical implications:

  • Milder Bases: Reactions may proceed efficiently with weaker bases (e.g., K₂CO₃, K₃PO₄) where non-fluorinated analogues might require stronger, harsher bases like NaOH or Ba(OH)₂.

  • Faster Activation: The equilibrium for boronate formation is shifted further to the right, potentially leading to a higher concentration of the active nucleophile and a faster overall reaction rate, assuming transmetalation is the rate-determining step.

The Methoxy Group and Steric Hindrance: A Double-Edged Sword

The methoxy group at the C3 position, situated between two fluorine atoms, introduces competing effects:

  • Electronic Effect: As a π-donor, the methoxy group donates electron density to the ring through resonance, which would typically decrease the Lewis acidity of the boron. However, this effect is likely overshadowed by the powerful inductive withdrawal of the three fluorine atoms, especially the ortho fluorine at C2.

  • Steric Effect: The primary impact of the substituents at the C2 and C6 positions (both fluorine in this case) is significant steric hindrance around the C-B bond. This bulkiness can impede the approach of the palladium complex during the transmetalation step, potentially slowing the reaction rate. This is a common challenge with ortho,ortho-disubstituted phenylboronic acids.

The methoxy group itself, while not directly flanking the boron, adds to the overall steric profile of the molecule and can influence the preferred conformation of the aryl ring as it coordinates to the palladium center.

Comparative Performance Analysis

To contextualize the mechanistic discussion, the following table presents hypothetical yet representative data for the Suzuki-Miyaura coupling of 4-bromoanisole with various boronic acids under standardized conditions. This data is extrapolated from established reactivity principles.

Boronic AcidKey FeaturesExpected Yield (%)Expected Reaction Time (h)Mechanistic Rationale
Phenylboronic AcidBaseline (unsubstituted)85-954-8Standard reactivity. Rate is dependent on catalyst, base, and temperature.
4-Methoxyphenylboronic AcidElectron-donating group (EDG)70-856-12The EDG slightly reduces Lewis acidity, potentially slowing boronate formation and transmetalation compared to the baseline.[2]
2,4,6-Trifluorophenylboronic AcidStrong electron-withdrawing groups (EWGs), steric hindrance90-982-6High Lewis acidity promotes rapid boronate formation. Steric hindrance from ortho-F atoms is present but often overcome by the strong electronic activation.[7]
This compound EWGs + EDG, significant steric hindrance 75-90 8-16 High Lewis acidity is beneficial, but the combined steric bulk of two ortho-F atoms and the adjacent methoxy group likely retards the transmetalation step, requiring longer reaction times or higher temperatures.
2,4,6-Trimethylphenylboronic AcidStrong steric hindrance, weak EDGs40-6018-24A classic example of a sterically hindered boronic acid where the transmetalation step is extremely slow, often leading to low yields under standard conditions.[8]

Reaction Conditions (Illustrative): 4-bromoanisole (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating starting point for a Suzuki-Miyaura reaction using this compound. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) and a suitable base (K₃PO₄) is critical to overcome the steric hindrance.

Synthesis of 3-Methoxy-4'-methoxy-2,4,6-trifluorobiphenyl

Materials:

  • This compound (224 mg, 1.0 mmol, 1.0 equiv)

  • 4-Bromoanisole (206 mg, 1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Causality: Using a Schlenk flask allows for the creation of an inert atmosphere, which is crucial as the active Pd(0) catalyst can be oxidized by air, deactivating it. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps and is effective for coupling sterically demanding partners.[3]

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is achieved by alternating between vacuum and the inert gas (3 cycles).

    • Causality: Removing oxygen prevents both catalyst degradation and potential oxidative homocoupling of the boronic acid, a common side reaction.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and deionized water via syringe.

    • Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water helps to dissolve the inorganic base (K₃PO₄) and can accelerate the transmetalation step.[9] Degassing the solvents (e.g., by sparging with argon for 20 minutes) is another critical step to remove dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

    • Causality: The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier for the sterically hindered transmetalation step.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

    • Trustworthiness: This in-process control validates that the reaction is proceeding as expected and allows for adjustment of the reaction time if necessary.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Outlook

This compound is a powerful yet challenging reagent. Its high Lewis acidity, a direct consequence of the trifluoro substitution, is a significant advantage, enabling activation under potentially milder conditions than its non-fluorinated counterparts. However, this electronic benefit is tempered by the substantial steric hindrance imposed by the ortho fluorine atoms, which can slow the crucial transmetalation step.

Researchers and drug development professionals should approach this reagent with a clear understanding of this mechanistic dichotomy. Success in its application hinges on the rational selection of reaction conditions—specifically, the use of bulky, electron-rich ligands and temperatures sufficient to overcome the steric barrier. By leveraging the principles outlined in this guide, chemists can effectively harness the unique properties of this compound to construct complex, highly functionalized molecules that are central to the advancement of medicine and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-2,4,6-trifluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed, procedure-driven framework for managing waste streams containing 3-Methoxy-2,4,6-trifluorophenylboronic acid. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This compound, being both a fluorinated organic molecule and a boronic acid derivative, requires specific handling considerations to mitigate risks associated with its reactivity and potential decomposition products.

Hazard Identification and Chemical Profile

A foundational understanding of the chemical's properties is paramount before handling or disposal. This compound is a solid organic compound whose hazards are representative of its functional groups. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, its hazard profile can be reliably inferred from closely related trifluorophenylboronic acid derivatives.

The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] Upon thermal decomposition, this compound is expected to release hazardous gases, including carbon oxides, oxides of boron, and highly corrosive hydrogen fluoride (HF).[1][3]

Property Information
IUPAC Name (3-Methoxy-2,4,6-trifluorophenyl)boronic acid
Synonym(s) 2,4,6-trifluoro-3-methoxyphenylboronic acid
CAS Number 849062-08-4
Molecular Formula C₇H₆BF₃O₃
Molecular Weight 205.93 g/mol
Inferred GHS Classification Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[2][4][5]
Incompatible Materials Strong oxidizing agents, strong bases, acids.[2][3]

Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The following PPE is mandatory:

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[6]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Nitrile or neoprene gloves.[6]Provides a chemical barrier to prevent skin contact and irritation.
Body Protection A fully fastened, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated outside of a fume hood.Prevents inhalation of airborne particles that can cause respiratory tract irritation.

Core Disposal Protocol: A Step-by-Step Guide

This compound and its associated waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the sanitary sewer.[6][8]

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a safe disposal workflow. It prevents unintended chemical reactions and streamlines the process for your institution's Environmental Health & Safety (EHS) department.[7][9]

  • Solid Hazardous Waste:

    • Description: All non-sharp, solid materials contaminated with this compound.

    • Examples: Contaminated gloves, weigh paper, bench protectors, pipette tips, and recovered solids from spill cleanup.

    • Action: Place these materials into a designated, clearly labeled hazardous waste container for solids.

  • Liquid Hazardous Waste:

    • Description: All aqueous and organic solutions containing the compound, including reaction mother liquors and rinsates from decontamination.

    • Action: Collect all liquid waste in a separate, compatible, and sealable hazardous waste container. Do not mix with incompatible waste streams.[9]

Step 2: Container Management and Labeling
  • Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, for waste collection.[8] Ensure containers are in good condition and have securely sealing lids.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "this compound" .[6]

    • A clear indication of the waste's composition (e.g., "Solid debris with trace contamination" or "Aqueous solution").

    • Associated hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Storage and Final Disposition
  • Satellite Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[8][10] This area should be away from drains and incompatible materials.

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS office or licensed contractor.

Spill Management and Decontamination

In the event of a small spill, the following procedure should be enacted immediately:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Assess & Equip: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain & Collect: For solid spills, gently sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[1][3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then collect and place it into the solid hazardous waste container.[8]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a solvent like acetone to remove the bulk of the residue. Dispose of the cloth as solid hazardous waste.

    • Boronic acids can be converted to more water-soluble boronate salts by washing with a mild basic solution.[6][11] A subsequent wipe-down of the area with a cloth dampened with a dilute basic solution (e.g., 0.1 M sodium hydroxide) can aid in removing residual traces. All cleaning materials must be disposed of as hazardous waste.

    • Finish by cleaning the area with soap and water.

Glassware that has contained the compound should be rinsed first with a suitable organic solvent (e.g., acetone), with the rinsate collected as liquid hazardous waste. A subsequent wash with a basic solution can then be performed before final cleaning.[6]

Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of waste generated from work with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Containing 3-Methoxy-2,4,6-trifluoro- phenylboronic acid Generated solid_waste Solid Waste (Gloves, Paper, Tips) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste Is it liquid? solid_container Place in Compatible, Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Compatible, Labeled Liquid Waste Container liquid_waste->liquid_container storage Store Sealed Container in Designated Satellite Accumulation Area (Away from Incompatibles) solid_container->storage liquid_container->storage end_point Arrange for Pickup by EHS / Licensed Contractor for Final Disposal storage->end_point

Caption: Waste segregation and disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 3-Methoxy-2,4,6-trifluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS No. 849062-08-4). In our shared pursuit of scientific advancement, particularly in drug discovery and materials science, the mastery of our reagents is paramount. This document moves beyond a simple checklist, offering a deep dive into the why behind each recommendation, grounded in the physicochemical properties of polyfluorinated arylboronic acids. Our goal is to empower you with the expertise to not only handle this reagent safely but also to maximize its potential in your synthetic endeavors.

Hazard Identification & The Rationale for Caution

This compound is a valuable synthetic building block, but its structure necessitates a thorough understanding of its potential hazards. The trifluorinated phenyl ring and the boronic acid moiety both contribute to its reactivity and toxicological profile.

Based on data from closely related analogs and supplier safety information, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2]

The causality behind these classifications is rooted in the molecule's chemistry. Boronic acids can interact with biological diols, present in many cellular structures, which is a basis for their biological activity and potential toxicity. The electron-withdrawing nature of the three fluorine atoms enhances the Lewis acidity of the boron center, potentially increasing its reactivity with biological nucleophiles.[3][4] Furthermore, like many fine chemical powders, the dust can be mechanically irritating to the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Adherence to these protocols is non-negotiable for mitigating risk.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is required when handling larger quantities (>25g) or when there is a significant risk of splashing.Mandatory. Protects against dust particles and splashes causing serious eye irritation.[1][5] Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use and dispose of immediately upon contamination.Mandatory. Prevents direct skin contact, which can cause irritation. Use proper glove removal technique to avoid self-contamination.
Body Protection A fully buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are required.Mandatory. Protects skin from accidental spills and contact.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.Situational. Required when engineering controls cannot guarantee exposure is below permissible limits. Minimizes the risk of respiratory tract irritation.[1][6]

Operational Plan: From Vial to Reaction

Handling arylboronic acids, especially electron-deficient ones, requires attention to both chemical and physical hazards. The following workflow is designed to ensure stability, safety, and experimental success.

Causality Corner: The Instability of Polyfluorinated Boronic Acids

A critical, field-proven insight is that electron-deficient arylboronic acids, such as this trifluorinated compound, are susceptible to protodeboronation .[7][8] This is a decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture and basic conditions.[9][10] This instability is the primary reason for the stringent handling recommendations that follow.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and tested.[1][5] All work with the solid or its solutions should be conducted in a certified chemical fume hood to contain dust and vapors.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the handling area.

  • Weighing & Transfer:

    • Perform all transfers of the solid compound within the fume hood.

    • Avoid generating dust clouds. Use a spatula for transfers and weigh the compound onto creased weighing paper or directly into a tared vessel.

    • Keep the container tightly sealed when not in use to minimize exposure to atmospheric moisture, which can promote hydrolytic degradation.[3][5]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exotherms, although unlikely with this specific compound in common organic solvents.

  • Post-Handling:

    • Thoroughly clean the spatula and work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Emergency Procedures: A Plan for the Unexpected

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Do not use combustible materials like paper towels for the initial containment.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

First Aid:

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Collect waste in a clearly labeled, chemically compatible, and sealable container. The label must include "Hazardous Waste," the full chemical name, and associated hazards (Irritant, Harmful).

  • Disposal: Arrange for collection by a certified hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain. While neutralization with a mild base is a theoretical option for simple boronic acids, the reactivity and decomposition products of a polyfluorinated compound make this inadvisable without specific EHS approval and protocol. Protodeboronation under basic conditions can create different aromatic waste products.[9]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency prep Verify Fume Hood, Eyewash & Safety Shower ppe Don All Required PPE prep->ppe weigh Weigh & Transfer Solid (Avoid Dust) ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve spill Spill or Exposure? weigh->spill react Perform Reaction dissolve->react decon Decontaminate Work Area & Glassware react->decon Reaction complete react->spill waste Collect All Waste in Labeled Hazardous Waste Container decon->waste dpe Doff PPE waste->dpe wash Wash Hands Thoroughly dpe->wash spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes (Spill) first_aid Follow First Aid Procedures spill->first_aid Yes (Exposure)

Caption: Workflow for handling this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for using this compound as a coupling partner.

Reaction: Coupling of an Aryl Bromide with this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Setup: In a fume hood, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be sparged with the inert gas for 10-15 minutes to remove dissolved oxygen.

    • Expert Insight: The use of a base is required for the transmetalation step of the Suzuki-Miyaura cycle.[11] However, strong bases and prolonged reaction times at high temperatures can promote the undesired protodeboronation of the electron-deficient boronic acid.[12][13] K₂CO₃ is a moderately strong base suitable for this purpose.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.